molecular formula C23H37ClO5 B611950 ZK118182 Isopropyl ester CAS No. 154927-31-8

ZK118182 Isopropyl ester

Cat. No.: B611950
CAS No.: 154927-31-8
M. Wt: 429.0 g/mol
InChI Key: QLJUNFBXIBNQOL-LMJZMJOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elevated intraocular pressure (IOP) is an important risk factor in developing glaucoma. Certain prostaglandins (PGs) such as PGF2α and PGD2, have been shown to reduce IOP. ZK118182 is a PG analog that has potent DP-agonist activity (EC50 = 16.5 nM) and a high nanomolar affinity for the DP receptor (Ki = 74 nM). ZK118182 isopropyl ester is a prodrug formulation of ZK118182 designed to enhance corneal absorption. At 0.03 μg, this compound has been shown to lower monkey and rabbit IOP 46% and 20%, respectively, two hours after dosing, demonstrating a much more potent effect compared to the free acid.>This compound is a PG analog that has potent DP-agonist activity (EC50 = 16.5 nM) and a high nanomolar affinity for the DP receptor (Ki = 74 nM)

Properties

CAS No.

154927-31-8

Molecular Formula

C23H37ClO5

Molecular Weight

429.0 g/mol

IUPAC Name

propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate

InChI

InChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6-,12-11+/t18-,19-,20-,21-,22-/m1/s1

InChI Key

QLJUNFBXIBNQOL-LMJZMJOFSA-N

Isomeric SMILES

CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1/C=C/[C@H](C2CCCCC2)O)O)Cl

Canonical SMILES

CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZK118182;  ZK 118182;  ZK-118182.

Origin of Product

United States

Foundational & Exploratory

ZK118182 Isopropyl Ester: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK118182 Isopropyl ester is a potent and selective prostaglandin D2 (DP) receptor agonist, investigated for its potential therapeutic applications, particularly in ophthalmology for the reduction of intraocular pressure (IOP). As a prodrug, it is readily hydrolyzed in vivo to its active form, ZK118182. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the DP1 receptor and the subsequent intracellular signaling cascade. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Prostaglandin analogs are a cornerstone in the management of elevated intraocular pressure, a primary risk factor for glaucoma. This compound emerged as a promising candidate within this class, acting as a selective agonist at the prostaglandin D2 (DP1) receptor. Its isopropyl ester formulation enhances its corneal penetration, allowing for effective delivery to intraocular tissues where it is converted to the active acid form, ZK118182. This guide will explore the molecular pharmacology of this compound, providing a detailed understanding of its mechanism of action for researchers and drug development professionals.

Quantitative Data

The following tables summarize the key quantitative data reported for ZK118182 and its isopropyl ester prodrug.

Table 1: In Vitro Pharmacology of ZK118182

ParameterValueReceptorSpecies/TissueReference
EC50 16.5 nMDP ReceptorNot Specified[1]
Ki 74 nMDP ReceptorNot Specified[1]

Table 2: In Vivo Ocular Hypotensive Efficacy of this compound

SpeciesDoseMaximum IOP ReductionTime to Maximum EffectReference
Monkey 0.03 µg46%2 hours[1]
Rabbit 0.03 µg20%2 hours[1]

Mechanism of Action

This compound exerts its therapeutic effect through a well-defined signaling pathway initiated by the activation of the prostaglandin D2 (DP1) receptor.

Prodrug Hydrolysis

Upon topical administration to the eye, the lipophilic this compound readily penetrates the cornea. Within the ocular tissues, endogenous esterases hydrolyze the isopropyl ester moiety, releasing the active carboxylic acid form, ZK118182. This bioactivation is a critical step for the drug's efficacy.

G This compound This compound ZK118182 (Active Drug) ZK118182 (Active Drug) This compound->ZK118182 (Active Drug) Hydrolysis Esterases Esterases Esterases->this compound

Prodrug activation of this compound.
DP1 Receptor Activation and Signaling Cascade

The active metabolite, ZK118182, is a potent agonist of the prostaglandin D2 (DP1) receptor, a G-protein coupled receptor (GPCR). The binding of ZK118182 to the DP1 receptor initiates a cascade of intracellular events:

  • G-Protein Activation: Ligand binding induces a conformational change in the DP1 receptor, leading to the activation of the associated heterotrimeric G-protein, Gs.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways. In the context of the eye, this cascade is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.

G cluster_membrane Cell Membrane DP1_Receptor DP1 Receptor Gs Gs Protein DP1_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts to ZK118182 ZK118182 ZK118182->DP1_Receptor Binds Gs->AC Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Aqueous Humor Outflow PKA->Cellular_Response Leads to

Signaling pathway of ZK118182 via the DP1 receptor.

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of this compound, based on standard methodologies in the field.

DP Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for the DP receptor.

  • Materials:

    • Cell membranes expressing the DP receptor.

    • Radiolabeled DP receptor agonist (e.g., [³H]-PGD2).

    • Unlabeled test compound (ZK118182).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • Wash Buffer (ice-cold Assay Buffer).

    • Scintillation cocktail.

    • Glass fiber filters.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the assay buffer.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled DP agonist).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation Membranes DP Receptor Membranes Incubation Incubate at Room Temp Membranes->Incubation Radioligand [³H]-PGD2 Radioligand->Incubation Test_Compound ZK118182 (Varying Conc.) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀, Ki) Counting->Analysis

Workflow for DP receptor binding assay.
Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate adenylyl cyclase activity, providing its potency (EC₅₀).

  • Materials:

    • Cell membranes expressing the DP receptor.

    • Test compound (ZK118182).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP, MgCl₂, and a phosphodiesterase inhibitor like IBMX).

    • cAMP standard.

    • cAMP detection kit (e.g., ELISA or radioimmunoassay).

  • Procedure:

    • Incubate the cell membranes with varying concentrations of the test compound in the assay buffer.

    • Include a basal control (no compound) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

    • Incubate at 30°C for a defined period (e.g., 15 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Centrifuge to pellet the membranes.

    • Measure the amount of cAMP produced in the supernatant using a suitable detection kit.

    • Construct a dose-response curve and determine the EC₅₀ value.

In Vivo Measurement of Intraocular Pressure

This protocol outlines the measurement of IOP in an animal model following topical administration of the test compound.

  • Animals:

    • Rabbits or non-human primates.

  • Materials:

    • Test compound formulation (this compound in a suitable vehicle).

    • Tonometer (e.g., Tono-Pen).

    • Topical anesthetic (e.g., proparacaine hydrochloride).

  • Procedure:

    • Acclimatize the animals and obtain baseline IOP measurements.

    • Administer a single topical drop of the test compound formulation to one eye, and the vehicle to the contralateral eye as a control.

    • Measure IOP in both eyes at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-instillation.

    • Calculate the change in IOP from baseline for both treated and control eyes.

    • Determine the maximum IOP reduction and the duration of action.

Conclusion

This compound is a potent DP receptor agonist that effectively lowers intraocular pressure in preclinical models. Its mechanism of action is well-characterized, involving prodrug hydrolysis followed by activation of the DP1 receptor and the subsequent Gs-adenylyl cyclase-cAMP signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals involved in the development of novel ophthalmic therapies. Further investigation into the detailed pharmacokinetics and potential downstream effectors of the cAMP pathway could provide additional insights into the full therapeutic potential of this compound.

References

ZK118182 Isopropyl Ester: A Technical Overview of its DP Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the prostaglandin D2 (DP) receptor agonist activity of ZK118182 and its isopropyl ester prodrug. The document outlines the compound's pharmacological properties, details the experimental methodologies for assessing its activity, and illustrates the relevant signaling pathways.

Core Compound Activity: ZK118182

ZK118182 is a potent prostaglandin analog with significant agonist activity at the DP receptor. Its isopropyl ester form is a prodrug designed to enhance corneal absorption for topical applications, such as in the treatment of glaucoma.[1] The ester is hydrolyzed in vivo to the active free acid, ZK118182.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for the active form, ZK118182.

ParameterValueReceptor/SystemReference
EC50 16 ± 4 nMEndogenous DP receptor in embryonic bovine tracheal (EBTr) cells (adenylyl cyclase stimulation)[2]
EC50 16.5 nMDP receptor (unspecified functional assay)[1]
Ki 74 nMDP receptor (binding affinity)[1]

Signaling Pathways

Prostaglandin D2 (PGD2) and its analogs like ZK118182 exert their effects through two main G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). These receptors are coupled to different G proteins and thus trigger opposing intracellular signaling cascades.

DP1 Receptor Signaling Pathway

The DP1 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[3][4] Agonist binding to the DP1 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[5]

DP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK118182 ZK118182 DP1 DP1 Receptor ZK118182->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

DP1 Receptor Gs-coupled signaling cascade.
DP2 (CRTH2) Receptor Signaling Pathway

In contrast to the DP1 receptor, the DP2 receptor is coupled to the Gi alpha subunit (Gαi).[6][7] Agonist binding to the DP2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7] Additionally, the Gβγ subunits dissociated from the Gi protein can activate phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[3]

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist DP2 Agonist DP2 DP2 (CRTH2) Receptor Agonist->DP2 Binds Gi Gi Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Response1 Cellular Response 1 cAMP->Response1 PLC Phospholipase C G_beta_gamma->PLC Activates Ca_PKC Ca²⁺ / PKC (Increased) PLC->Ca_PKC Response2 Cellular Response 2 Ca_PKC->Response2

DP2 (CRTH2) Receptor Gi-coupled signaling cascade.

Experimental Protocols

The following sections detail generalized protocols for assessing the DP receptor agonist activity of compounds like ZK118182.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the DP receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use.[8]

  • Protein concentration is determined using a standard method like the BCA assay.[8]

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • 150 µL of the membrane preparation (containing a defined amount of protein, e.g., 50-120 µg for tissue).[8]

    • 50 µL of the unlabeled test compound (e.g., ZK118182) at various concentrations.

    • 50 µL of a radiolabeled DP receptor ligand (e.g., [³H]PGD2) at a fixed concentration near its Kd.[8][9]

  • Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled ligand.

  • The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[8]

3. Separation and Detection:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), separating the bound from the free radioligand.[8][9]

  • The filters are washed multiple times with ice-cold wash buffer.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.[8]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Functional Assay (for EC50 Determination)

This assay measures the ability of a compound to stimulate or inhibit adenylyl cyclase, thereby altering intracellular cAMP levels.

1. Cell Culture:

  • A cell line endogenously expressing the DP receptor (like EBTr cells) or a cell line recombinantly expressing the DP1 or DP2 receptor (e.g., HEK293 or CHO cells) is cultured to an appropriate density.

2. Assay Procedure (for DP1 - Gs-coupled):

  • Cells are seeded in a 96- or 384-well plate.

  • The cells are treated with various concentrations of the test compound (e.g., ZK118182) in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • The plate is incubated for a defined period (e.g., 30 minutes) at room temperature.

3. Assay Procedure (for DP2 - Gi-coupled):

  • The procedure is similar, but to measure the inhibitory effect, adenylyl cyclase is first stimulated with an agent like forskolin.[6]

  • The test compound is then added to assess its ability to reduce the forskolin-stimulated cAMP production.

4. Detection:

  • After incubation, the cells are lysed to release the intracellular cAMP.

  • The amount of cAMP is quantified using a commercial assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA principles.[6]

5. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The luminescence or fluorescence signal from the samples is used to determine the cAMP concentration.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a DP receptor agonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound Synthesize ZK118182 Isopropyl Ester ActiveForm Prepare Active Form (ZK118182 Free Acid) Compound->ActiveForm BindingAssay Radioligand Binding Assay ActiveForm->BindingAssay FunctionalAssay cAMP Functional Assay ActiveForm->FunctionalAssay Ki_Calc Determine Binding Affinity (Ki value) BindingAssay->Ki_Calc EC50_Calc Determine Potency (EC50 value) FunctionalAssay->EC50_Calc Conclusion Characterize as DP Receptor Agonist Ki_Calc->Conclusion EC50_Calc->Conclusion

General workflow for DP receptor agonist characterization.

References

The Discovery and Profile of ZK118182 Isopropyl Ester: A Potent Prostaglandin DP Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZK118182 isopropyl ester is a synthetic prostaglandin analog that has demonstrated significant potential as a topical anti-glaucoma agent. As a prodrug of its free acid form, ZK118182, it is designed for enhanced corneal absorption, leading to a more potent effect in lowering intraocular pressure (IOP). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols for relevant assays and visual representations of its signaling pathway and experimental workflows to support further research and development in the field of ophthalmology and prostaglandin pharmacology.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] Prostaglandin analogs (PGAs) have become a first-line treatment for glaucoma due to their efficacy in reducing IOP, once-daily dosing, and favorable side-effect profile.[1][2] this compound is a potent and selective agonist for the prostaglandin D2 (DP) receptor, a G protein-coupled receptor involved in various physiological processes, including the regulation of aqueous humor dynamics.[3] This document details the technical aspects of this compound, from its chemical properties to its biological activity and the experimental methodologies used for its characterization.

Chemical Properties and Synthesis

This compound is the 1-methylethyl ester of [[(2Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]-3-hydroxycyclopentyl]-2-butenyl]oxy]-acetic acid.[3] The isopropyl ester formulation enhances its lipophilicity, facilitating its penetration through the cornea.

While a specific, detailed synthesis protocol for ZK118182 is not publicly available, a plausible synthetic route can be derived from established methods for prostaglandin analog synthesis.[4][5][6] A general chemoenzymatic approach often involves the following key stages:

  • Synthesis of a Chiral Cyclopentane Core: This is a critical step to establish the correct stereochemistry of the prostaglandin scaffold. Enzymatic resolution or asymmetric synthesis methods are commonly employed to produce a key intermediate, often referred to as a Corey lactone or a functionalized equivalent.[4]

  • Introduction of the Alpha (α) and Omega (ω) Side Chains: The two side chains are sequentially added to the cyclopentane core. The α-chain is typically introduced via a Wittig reaction or a related olefination method. The ω-chain, containing the cyclohexyl and hydroxyl functionalities in the case of ZK118182, is often installed using organometallic coupling reactions.

  • Functional Group Manipulations: Throughout the synthesis, protection and deprotection of sensitive functional groups, such as hydroxyl and carboxylic acid moieties, are necessary. The final steps would involve the esterification of the carboxylic acid to yield the isopropyl ester.

Mechanism of Action and Signaling Pathway

ZK118182 acts as a potent agonist at the prostaglandin D2 receptor 1 (DP1).[3] The DP1 receptor is a Gs protein-coupled receptor (GPCR).[3] Upon binding of ZK118182, the following signaling cascade is initiated:

  • Receptor Activation: ZK118182 binds to the extracellular domain of the DP1 receptor, inducing a conformational change.

  • G Protein Coupling: The activated receptor interacts with and activates the heterotrimeric Gs protein.

  • Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets. In the context of glaucoma, this signaling pathway is thought to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][7]

DP1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK118182 ZK118182 DP1_Receptor DP1 Receptor ZK118182->DP1_Receptor Binds Gs_Protein Gs Protein (α, β, γ) DP1_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Uveoscleral Outflow (Lower IOP) PKA->Cellular_Response Leads to IOP Measurement Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization (Rabbits/Monkeys) Baseline_IOP Baseline IOP Measurement (Both Eyes) Animal_Acclimatization->Baseline_IOP Drug_Admin Topical Administration of This compound (Treated Eye) Baseline_IOP->Drug_Admin Vehicle_Admin Topical Administration of Vehicle (Control Eye) Baseline_IOP->Vehicle_Admin Post_Dose_IOP Post-Dose IOP Measurement (Multiple Time Points) Drug_Admin->Post_Dose_IOP Vehicle_Admin->Post_Dose_IOP Data_Analysis Data Analysis (IOP Change from Baseline) Post_Dose_IOP->Data_Analysis Results Results (% IOP Reduction) Data_Analysis->Results

References

ZK118182 Isopropyl Ester: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of ZK118182 Isopropyl ester. This compound is a prodrug form of a potent prostaglandin DP1 receptor agonist, designed for enhanced corneal absorption and primarily investigated for its potential in lowering intraocular pressure (IOP).

Core Chemical and Physical Properties

This compound is a synthetic analog of prostaglandin D2 (PGD2). The isopropyl ester formulation enhances its lipophilicity, facilitating penetration through the cornea. Following administration, it is hydrolyzed to its active acid form, ZK118182, which then exerts its pharmacological effects.

Summary of Physicochemical Data
PropertyValue
Formal Name [[(2Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]-3-hydroxycyclopentyl]-2-butenyl]oxy]-acetic acid, 1-methylethyl ester
CAS Number 154927-31-8
Molecular Formula C₂₃H₃₇ClO₅
Molecular Weight 429.0 g/mol
Purity ≥98%
Formulation A solution in methyl acetate
Solubility DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 12.5 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/ml
SMILES Cl[C@H]1--INVALID-LINK----INVALID-LINK--C2CCCCC2">C@@H--INVALID-LINK--C1
InChI Key QLJUNFBXIBNQOL-LMJZMJOFSA-N
Storage -20°C
Stability ≥ 1 year

Mechanism of Action: DP1 Receptor Signaling Pathway

ZK118182 is a potent agonist of the prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR). The activation of the DP1 receptor initiates a signaling cascade that is primarily associated with vasodilation and, in the context of ophthalmology, a reduction in intraocular pressure. The signaling pathway is mediated by the Gs alpha subunit (Gαs) of the associated G-protein.

Upon binding of the agonist, the Gαs subunit is activated, which in turn stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.

DP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DP1 DP1 Receptor G_protein G-Protein (Gαsβγ) DP1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Gαs activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (e.g., IOP Reduction) PKA_active->Response Phosphorylates Targets ZK118182 ZK118182 (Active Form) ZK118182->DP1 Binds to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Studies cluster_analysis Data Analysis and Conclusion receptor_binding Receptor Binding Assay (Determine Ki) camp_assay cAMP Functional Assay (Determine EC50) receptor_binding->camp_assay animal_model Select Animal Model (e.g., Rabbits, Monkeys) camp_assay->animal_model Proceed if potent acclimatization Acclimatization & Baseline IOP Measurement animal_model->acclimatization topical_admin Topical Administration (Drug vs. Vehicle) acclimatization->topical_admin iop_monitoring IOP Monitoring (Multiple Time Points) topical_admin->iop_monitoring dose_response Dose-Response Analysis iop_monitoring->dose_response statistical_analysis Statistical Analysis (p-value) dose_response->statistical_analysis conclusion Conclusion on Efficacy and Potency statistical_analysis->conclusion

General Methodologies for Isopropyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of ZK118182 Isopropyl Ester is not feasible at this time due to the lack of publicly available scientific literature and documentation on this specific compound.

Extensive searches for "this compound," its synthesis pathway, chemical structure, and related compounds have yielded no specific results in academic databases, patent repositories, or other technical resources. Without the fundamental chemical structure of ZK118182, it is impossible to delineate a valid and accurate synthesis pathway for its isopropyl ester derivative.

For the benefit of researchers, scientists, and drug development professionals, a general overview of common isopropyl ester synthesis methodologies is provided below. These methods are broadly applicable to a wide range of parent molecules, and one or more could potentially be adapted for the synthesis of this compound, should the structure of ZK118182 become known.

The synthesis of an isopropyl ester typically involves the reaction of a carboxylic acid with isopropanol. Several common methods are employed to facilitate this transformation, each with its own advantages and disadvantages regarding reaction conditions, yield, and substrate scope.

Fischer-Speier Esterification

This is a classic and widely used method for esterification. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Experimental Protocol:

  • Reactants: The carboxylic acid (the parent compound, e.g., ZK118182) and an excess of isopropanol are combined in a round-bottom flask.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the mixture.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to drive the reaction forward. The removal of water, a byproduct of the reaction, can further increase the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess isopropanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude isopropyl ester. Further purification can be achieved by techniques such as column chromatography or distillation.

Fischer_Speier_Esterification CarboxylicAcid Carboxylic Acid (ZK118182) ProtonatedCarbonyl Protonated Carbonyl Intermediate CarboxylicAcid->ProtonatedCarbonyl + H⁺ Isopropanol Isopropanol AcidCatalyst H⁺ (cat.) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Isopropanol EsterWater Isopropyl Ester + H₂O TetrahedralIntermediate->EsterWater - H₂O, - H⁺ Steglich_Esterification CarboxylicAcid Carboxylic Acid (ZK118182) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC/DIC DCC DCC or DIC Ester Isopropyl Ester O_Acylisourea->Ester + Isopropanol + DMAP Urea Urea Byproduct O_Acylisourea->Urea Isopropanol Isopropanol DMAP DMAP (cat.) Acyl_Chloride_Pathway CarboxylicAcid Carboxylic Acid (ZK118182) AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride + SOCl₂ ThionylChloride SOCl₂ or (COCl)₂ Ester Isopropyl Ester AcylChloride->Ester + Isopropanol + Base Isopropanol Isopropanol Base Base (e.g., NEt₃)

In Vitro Characterization of ZK118182 Isopropyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of ZK118182 Isopropyl Ester, a prodrug of the potent prostaglandin D2 (DP) receptor agonist, ZK118182. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development.

Introduction

This compound is the isopropyl ester prodrug of ZK118182, a selective and potent agonist for the prostaglandin D2 (DP1) receptor. The esterification of the parent compound is a strategic modification designed to enhance its lipophilicity and, consequently, its penetration across biological membranes, such as the cornea. Following administration, this compound is expected to undergo hydrolysis by endogenous esterases to release the active carboxylic acid, ZK118182, which then exerts its pharmacological effect by activating DP1 receptors.

Quantitative In Vitro Data

The majority of the available in vitro pharmacological data pertains to the active form, ZK118182. As a prodrug, the isopropyl ester is designed to be largely inactive until hydrolyzed. The following table summarizes the key in vitro activity parameters for ZK118182.

ParameterReceptorValueSpecies/Cell Line
EC50 DP16.5 nMNot Specified
Ki DP74 nMNot Specified

Signaling Pathway

Activation of the DP1 receptor by its agonist, ZK118182, initiates a well-defined intracellular signaling cascade. The DP1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit. Upon agonist binding, this G-protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ZK118182 ZK118182 (Active Agonist) DP1 DP1 Receptor ZK118182->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: DP1 Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not extensively published. However, based on standard methodologies for similar compounds, the following sections outline the likely experimental approaches.

In Vitro Hydrolysis Assay

The conversion of the prodrug to its active form is a critical step. An in vitro hydrolysis assay would quantify the rate of this conversion in relevant biological matrices.

Objective: To determine the rate of hydrolysis of this compound to ZK118182 in ocular tissues.

Methodology:

  • Tissue Homogenate Preparation: Obtain fresh ocular tissues (e.g., cornea, aqueous humor) from a relevant species (e.g., rabbit, human). Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create a tissue homogenate.

  • Incubation: Add a known concentration of this compound to the tissue homogenate. Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile or methanol).

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentrations of both this compound and the newly formed ZK118182.

  • Data Analysis: Plot the concentration of the remaining prodrug and the formed active drug against time. Calculate the rate of hydrolysis from the slope of the linear portion of the curve.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Tissue Ocular Tissue (e.g., Cornea) Homogenate Tissue Homogenate Tissue->Homogenate Incubate Incubate at 37°C Homogenate->Incubate Prodrug This compound (Known Concentration) Prodrug->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Quantify Quantify Prodrug and Active Drug Analyze->Quantify Calculate Calculate Rate of Hydrolysis Quantify->Calculate

Caption: In Vitro Hydrolysis Workflow.
Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of ZK118182 for the DP1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human DP1 receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Competitive Binding: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled DP1 receptor ligand (e.g., [3H]-PGD2), and varying concentrations of the unlabeled test compound (ZK118182).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

A functional assay is necessary to determine the potency (EC50) and efficacy of an agonist at its receptor. For the Gs-coupled DP1 receptor, this typically involves measuring the production of cAMP.

Objective: To determine the functional potency of ZK118182 in activating the DP1 receptor.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human DP1 receptor.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound (ZK118182).

  • Incubation: Incubate the cells with the test compound for a specific period at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).

  • Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a prodrug of the potent DP1 receptor agonist, ZK118182. The in vitro characterization of this compound is essential for understanding its therapeutic potential. While specific data for the isopropyl ester is limited, the known high potency of its active metabolite, ZK118182, at the DP1 receptor underscores the promise of this therapeutic approach. Further studies focusing on the in vitro hydrolysis kinetics and direct receptor interaction of the prodrug would provide a more complete pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

An In-Depth Technical Guide to the Hydrolysis of the ZK118182 Isopropyl Ester Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 is a potent and selective prostaglandin D2 (PGD2) receptor agonist, specifically targeting the DP1 receptor. As a therapeutic agent, it holds promise for various applications, including the reduction of intraocular pressure in the treatment of glaucoma. To enhance its corneal penetration and overall bioavailability in ocular applications, ZK118182 has been formulated as an isopropyl ester prodrug. This technical guide provides a comprehensive overview of the hydrolysis of this prodrug, a critical step in its mechanism of action. The guide will delve into the enzymatic conversion, present available quantitative data from analogous compounds, outline detailed experimental protocols for studying this process, and visualize the relevant biological pathways.

The Prodrug Concept and its Application to ZK118182

The use of a prodrug strategy for ocular drug delivery is a well-established method to overcome the physiological barriers of the eye. Isopropyl ester prodrugs of prostaglandin analogs, such as ZK118182, are designed to be more lipophilic than their active carboxylic acid forms. This increased lipophilicity facilitates their passage through the lipid-rich corneal epithelium. Once within the eye, ubiquitous esterase enzymes rapidly hydrolyze the ester bond, releasing the active drug in the target tissues.

Enzymatic Hydrolysis of ZK118182 Isopropyl Ester

The hydrolysis reaction can be summarized as follows:

This compound + H₂O ---(Esterases)--> ZK118182 (Active Acid) + Isopropanol

Quantitative Data on Isopropyl Ester Prodrug Hydrolysis

Specific quantitative kinetic data for the hydrolysis of this compound is not publicly available. However, data from studies on other ophthalmic isopropyl ester prodrugs can provide valuable insights into the expected range of hydrolysis rates. The following table summarizes representative hydrolysis data for analogous compounds in ocular tissues.

Prodrug (Analogous Compound)TissueHydrolysis Rate Constant (k)Half-life (t½)Reference Compound
LatanoprostHuman CorneaNot explicitly reported, but described as rapid and extensiveNot explicitly reportedLatanoprost
TravoprostHuman Corneal Epithelial CellsNot explicitly reported, but described as efficientNot explicitly reportedTravoprost
Generic Isopropyl EsterRabbit Ocular TissuesVaries by tissueVaries by tissueGeneric Isopropyl Ester

Note: The absence of specific data for ZK118182 necessitates the use of information from analogous compounds to provide a general understanding. Researchers are encouraged to perform specific studies to determine the precise kinetic parameters for ZK118182.

Experimental Protocols

The following section outlines a detailed, generalized methodology for conducting in vitro hydrolysis studies of isopropyl ester prodrugs like ZK118182 in ocular tissues.

In Vitro Hydrolysis in Ocular Tissue Homogenates

Objective: To determine the rate of hydrolysis of the this compound prodrug in various ocular tissues.

Materials:

  • This compound

  • ZK118182 (active acid form, as a reference standard)

  • Freshly isolated ocular tissues (e.g., cornea, iris, ciliary body, aqueous humor) from a relevant animal model (e.g., rabbit, primate)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Tissue homogenizer

  • Incubator or water bath at 37°C

  • Acetonitrile or other suitable organic solvent for reaction termination and protein precipitation

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Analytical column suitable for the separation of the prodrug and its active metabolite

Procedure:

  • Tissue Preparation:

    • Excise ocular tissues from the animal model immediately after euthanasia.

    • Isolate the specific tissues of interest (cornea, iris-ciliary body, etc.) under a dissecting microscope.

    • Wash the tissues with ice-cold homogenization buffer to remove any contaminants.

    • Weigh the tissues and homogenize them in a known volume of ice-cold buffer to achieve a specific tissue concentration (e.g., 10% w/v).

    • Centrifuge the homogenate at a low speed to remove cellular debris, and collect the supernatant. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Incubation:

    • Pre-warm the tissue homogenate supernatant to 37°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a high concentration to minimize the volume added to the incubation mixture.

    • Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to the pre-warmed tissue homogenate to achieve the desired final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Processing:

    • Immediately terminate the reaction in the collected aliquot by adding an excess of a cold organic solvent (e.g., 2-3 volumes of acetonitrile). This will also precipitate the proteins.

    • Vortex the sample vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC method to separate and quantify the concentrations of the this compound (prodrug) and ZK118182 (active metabolite).

    • Construct a standard curve for both the prodrug and the active metabolite to allow for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the prodrug versus time.

    • Determine the rate of hydrolysis, which can often be modeled using first-order kinetics.

    • Calculate the hydrolysis rate constant (k) and the half-life (t½) of the prodrug in each tissue homogenate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the hydrolysis and action of ZK118182.

Hydrolysis_Workflow cluster_tissue_prep Tissue Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis OcularTissues Fresh Ocular Tissues Homogenization Homogenization in Buffer OcularTissues->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Tissue Homogenate) Centrifugation->Supernatant Incubate Incubate at 37°C Supernatant->Incubate Prodrug This compound Prodrug->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Quench Quench Reaction (Acetonitrile) TimePoints->Quench ProteinPrecip Protein Precipitation & Centrifugation Quench->ProteinPrecip HPLC HPLC-UV/MS Analysis ProteinPrecip->HPLC Data Data Analysis (k, t½) HPLC->Data

Caption: Experimental workflow for in vitro hydrolysis of this compound.

Prodrug_Activation_MOA cluster_delivery Ocular Drug Delivery cluster_activation Prodrug Activation cluster_action Pharmacological Action Prodrug This compound (Lipophilic) Cornea Corneal Epithelium Prodrug->Cornea Penetration Hydrolysis Enzymatic Hydrolysis (Esterases) Cornea->Hydrolysis ActiveDrug ZK118182 (Active Acid) (Hydrophilic) Hydrolysis->ActiveDrug DP1Receptor DP1 Receptor ActiveDrug->DP1Receptor Signaling Intracellular Signaling Cascade DP1Receptor->Signaling Effect Lowering of Intraocular Pressure Signaling->Effect

Caption: Mechanism of action of this compound prodrug.

DP1_Signaling_Pathway ZK118182 ZK118182 (Active Acid) DP1 DP1 Receptor ZK118182->DP1 Gs Gs Protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., smooth muscle relaxation, reduced aqueous humor production) PKA->CellularResponse phosphorylates targets leading to

Caption: Simplified DP1 receptor signaling pathway.

Conclusion

The this compound prodrug represents a targeted approach to enhance the ocular delivery of the potent DP1 receptor agonist, ZK118182. Its efficacy is critically dependent on the efficient hydrolysis by esterases within the eye to release the active therapeutic agent. While specific quantitative data on the hydrolysis of ZK118182 is not yet in the public domain, the well-understood behavior of analogous prostaglandin prodrugs provides a strong framework for predicting its bioconversion. The experimental protocols and visualizations provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the hydrolysis of ZK118182 and similar ophthalmic prodrugs, ultimately facilitating the development of more effective ocular therapeutics. Further studies are warranted to delineate the precise kinetic parameters and enzymatic players involved in the activation of this promising drug candidate.

Pharmacokinetics of ZK118182 Isopropyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK118182 isopropyl ester is a prostaglandin analog designed as a prodrug of its active form, ZK118182. This strategic esterification is intended to enhance corneal absorption for ophthalmic applications, primarily in the management of glaucoma. While detailed quantitative pharmacokinetic data, including parameters such as AUC, Cmax, and half-life, are not extensively available in the public domain, this guide synthesizes the current understanding of its mechanism of action and the general principles guiding its pharmacokinetic profile.

Introduction

Prostaglandin analogs are a cornerstone in the pharmacological management of open-angle glaucoma, primarily due to their efficacy in lowering intraocular pressure (IOP). ZK118182 is a potent prostaglandin D2 (DP) receptor agonist. The isopropyl ester prodrug, this compound, is designed to facilitate its passage through the lipophilic corneal epithelium. Following administration, it is hypothesized to be hydrolyzed by esterases in the cornea to the active acid, ZK118182, which then exerts its therapeutic effect.

Mechanism of Action and Signaling Pathway

ZK118182 acts as an agonist at the prostaglandin D2 (DP) receptor, which is a G-protein coupled receptor (GPCR). The activation of the DP1 receptor subtype is linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to be a key mechanism in reducing intraocular pressure, although the precise downstream effects in the context of glaucoma are still an area of active research.

ZK118182_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ZK118182_ester This compound ZK118182_active ZK118182 (Active Form) ZK118182_ester->ZK118182_active Hydrolysis DP_Receptor Prostaglandin DP1 Receptor ZK118182_active->DP_Receptor Binding and Activation Esterases Esterases Esterases->ZK118182_active G_Protein Gs Protein DP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., IOP Reduction) PKA->Cellular_Response Phosphorylation Cascade

Caption: Signaling pathway of ZK118182.

Pharmacokinetic Profile: A Qualitative Assessment

Due to the absence of publicly available, detailed pharmacokinetic studies, a quantitative summary is not possible. The following sections provide a qualitative description of the expected pharmacokinetic processes.

Absorption

This compound is formulated for topical ophthalmic delivery. The isopropyl ester moiety increases its lipophilicity, which is expected to enhance its penetration across the corneal epithelium.

Distribution

Following absorption into the aqueous humor, the active form, ZK118182, is expected to distribute to ocular tissues, including the ciliary body and trabecular meshwork, where the prostaglandin DP receptors are located. Systemic exposure is anticipated to be low with topical administration, a common characteristic of prostaglandin analogs used in glaucoma treatment.

Metabolism

The primary metabolic step is the hydrolysis of the isopropyl ester to the active carboxylic acid, ZK118182, by esterases present in the cornea and other ocular tissues. Further systemic metabolism of ZK118182, if any significant systemic absorption occurs, would likely follow pathways typical for prostaglandins, involving oxidation and reduction of the side chains.

Excretion

Given the expected low systemic exposure, the primary route of elimination from the eye is likely via aqueous humor turnover. Any systemically absorbed drug and its metabolites would be expected to be excreted primarily through the kidneys.

Experimental Protocols: General Methodologies

While specific protocols for this compound are not available, the following represents a general workflow for evaluating the ocular pharmacokinetics of a topical prostaglandin analog.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_analytical Analytical Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rabbits, Monkeys) Dosing Topical Administration of This compound Animal_Model->Dosing Sampling Aqueous Humor and Ocular Tissue Sample Collection Dosing->Sampling Extraction Sample Preparation and Analyte Extraction Sampling->Extraction Quantification LC-MS/MS Quantification of Ester and Active Acid Extraction->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental) Quantification->PK_Modeling Parameter_Est Estimation of PK Parameters (AUC, Cmax, T1/2) PK_Modeling->Parameter_Est

Caption: General experimental workflow.

Conclusion and Future Directions

This compound is a promising therapeutic agent for glaucoma, leveraging a prodrug strategy to enhance ocular delivery of the active DP receptor agonist. While its mechanism of action is understood to involve the cAMP signaling pathway, a significant gap exists in the public domain regarding its quantitative pharmacokinetic properties. Future research, including preclinical and clinical studies, is necessary to fully characterize the absorption, distribution, metabolism, and excretion of this compound. Such data would be invaluable for optimizing dosing regimens and further understanding its therapeutic potential and safety profile. Researchers in the field are encouraged to pursue studies that would generate and publish this critical pharmacokinetic information.

ZK118182 Isopropyl Ester: A Technical Safety and Toxicity Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists

Disclaimer: This document summarizes the publicly available information on ZK118182 Isopropyl ester. Notably, a comprehensive, publicly accessible safety and toxicity profile for this specific compound is not available in the scientific literature or patent databases. Therefore, this guide also provides a contextual overview based on its classification as a prostaglandin DP receptor agonist and general principles of preclinical toxicology for ophthalmic drugs.

Introduction

This compound is a synthetic analog of prostaglandin and is characterized as a potent DP receptor agonist.[1] It is the isopropyl ester prodrug of ZK118182, designed to enhance corneal absorption for the potential treatment of glaucoma by lowering intraocular pressure (IOP). Prostaglandin analogs are a first-line therapy for glaucoma due to their efficacy in reducing IOP, convenient once-daily dosing, and generally favorable side-effect profile.[2] This document aims to provide a detailed, albeit constrained by available data, technical guide on the safety and toxicity profile of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 154927-31-8PubChem[3]
Molecular Formula C23H37ClO5PubChem[3]
Molecular Weight 429.0 g/mol PubChem[3]
IUPAC Name propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetatePubChem[3]
Appearance Not specified (likely an oil or solution)N/A
Solubility Soluble in DMF, DMSO, and EthanolCayman Chemical[1]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is hydrolyzed in the eye to its active form, ZK118182, which then acts as a selective agonist for the prostaglandin D2 (DP) receptor. The DP receptor is a G-protein coupled receptor (GPCR). Activation of the DP1 receptor subtype, which is coupled to a Gs alpha subunit, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade is believed to contribute to the lowering of intraocular pressure.

DP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK118182_ester ZK118182 Isopropyl Ester ZK118182 ZK118182 (Active Drug) ZK118182_ester->ZK118182 Hydrolysis (in cornea) DP_Receptor DP1 Receptor (GPCR) Gs Gs protein DP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ZK118182->DP_Receptor Binds to Gs->AC Activates ATP ATP ATP->AC Cellular_Response Cellular Response (IOP Lowering) cAMP->Cellular_Response Initiates

DP1 Receptor Signaling Pathway

Pharmacokinetics

Specific pharmacokinetic data for this compound is not publicly available. As a prodrug, it is designed for enhanced corneal penetration, after which it is expected to be rapidly hydrolyzed to the active compound ZK118182. The systemic exposure is anticipated to be low, which is a common characteristic of topically administered ophthalmic drugs.

Toxicology Profile

No specific toxicology studies on this compound were identified in the public domain. The following sections outline the expected toxicological evaluation for a compound of this class and summarize the known side effects of other prostaglandin analogs used in glaucoma treatment.

Acute, Subchronic, and Chronic Toxicity

Quantitative data from acute, subchronic, and chronic toxicity studies for this compound are not available. A standard preclinical toxicology program for an ophthalmic drug would typically involve the studies outlined in Table 2.

Study TypeTypical SpeciesRoute of AdministrationKey Endpoints
Acute Toxicity Rodent (e.g., Rat), Non-rodent (e.g., Rabbit)Topical (ocular), Systemic (e.g., intravenous)Mortality, clinical signs, gross pathology
Subchronic Toxicity Non-rodent (e.g., Rabbit, Dog)Topical (ocular)Ocular examinations, clinical pathology, histopathology (ocular and systemic)
Chronic Toxicity Non-rodent (e.g., Rabbit, Dog)Topical (ocular)Long-term ocular and systemic effects, carcinogenicity assessment
Genotoxicity

No genotoxicity data for this compound is publicly available. Standard in vitro genotoxicity tests for a new molecular entity would include:

  • Ames test (bacterial reverse mutation assay): To assess for point mutations.

  • In vitro mammalian cell gene mutation assay: (e.g., mouse lymphoma assay) to detect gene mutations.

  • In vitro chromosomal aberration test or micronucleus test: To evaluate for chromosomal damage.

Carcinogenicity

Carcinogenicity data for this compound is not available. Long-term animal studies would be required to assess the carcinogenic potential.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity data for this compound is not available.

Known Side Effects of Prostaglandin Analogs for Glaucoma

While specific data for this compound is lacking, the class of prostaglandin analogs is associated with a range of ocular side effects. These are generally considered mild to moderate and are often of cosmetic significance.[6][7]

Common Ocular Side Effects:

  • Conjunctival hyperemia (redness of the eye)[7]

  • Changes in eyelash length, thickness, and pigmentation[8][9]

  • Iris color darkening (may be permanent)[8][9]

  • Eyelid skin hyperpigmentation[8]

Less Common Ocular Side Effects:

  • Ocular irritation and stinging upon instillation[6]

  • Foreign body sensation[9]

  • Cystoid macular edema[7]

  • Anterior uveitis[10]

Systemic side effects from topical prostaglandin analogs are rare due to low systemic absorption.[7][8]

Experimental Protocols (Hypothetical)

As no specific experimental protocols for this compound are published, this section provides a generalized workflow for a preclinical ocular toxicity study.

Preclinical_Ocular_Toxicity_Workflow Start Study Initiation Dose_Formulation Dose Formulation and Analysis Start->Dose_Formulation Animal_Acclimation Animal Acclimation (e.g., Rabbits, Dogs) Start->Animal_Acclimation Dosing Topical Ocular Dosing Dose_Formulation->Dosing Pre_Dose_Exam Pre-Dose Ocular Examination Animal_Acclimation->Pre_Dose_Exam Pre_Dose_Exam->Dosing In_Life_Obs In-Life Observations (Clinical Signs, Body Weight) Dosing->In_Life_Obs Daily Ocular_Exams Interim Ocular Examinations (Slit-lamp, IOP) Dosing->Ocular_Exams Weekly/Bi-weekly Terminal_Phase Terminal Phase In_Life_Obs->Terminal_Phase Ocular_Exams->Terminal_Phase Necropsy Necropsy and Gross Pathology Terminal_Phase->Necropsy Histopathology Ocular and Systemic Histopathology Necropsy->Histopathology Data_Analysis Data Analysis and Reporting Histopathology->Data_Analysis End Final Report Data_Analysis->End

Preclinical Ocular Toxicity Workflow

Generalized Protocol for a 28-Day Ocular Toxicity Study in Rabbits
  • Test System: New Zealand White rabbits.

  • Groups: A control group (vehicle), and at least three dose groups of this compound.

  • Administration: Daily topical instillation into one eye. The contralateral eye serves as a control.

  • In-life Evaluations:

    • Daily clinical observations.

    • Weekly body weight measurements.

    • Ocular examinations (e.g., slit-lamp biomicroscopy, indirect ophthalmoscopy) at baseline and weekly.

    • Intraocular pressure measurements at baseline and weekly.

  • Terminal Procedures:

    • Blood collection for clinical pathology.

    • Euthanasia and comprehensive gross necropsy.

    • Collection of eyes and other relevant tissues for histopathological examination.

Conclusion

This compound is a prostaglandin DP receptor agonist with potential as a therapeutic agent for glaucoma. However, there is a significant lack of publicly available data regarding its safety and toxicity profile. While the broader class of prostaglandin analogs has a well-established safety record in clinical use, with primarily localized and cosmetic ocular side effects, the specific toxicological properties of this compound remain uncharacterized in the public domain. Drug development professionals should proceed with the understanding that a comprehensive preclinical safety evaluation, following standard regulatory guidelines for ophthalmic drugs, would be necessary to establish a complete safety profile for this compound.

References

Methodological & Application

Application Notes and Protocols: In Vivo Glaucoma Model Using ZK118182 Isopropyl Ester in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for informational purposes only. The use of ZK118182 Isopropyl Ester to induce a chronic glaucoma model in rabbits is not a widely documented or established method. Prostaglandin analogs like ZK118182 are typically used to lower intraocular pressure (IOP). The information presented here is based on the limited available data and general principles of ocular hypertension models in rabbits. Researchers should proceed with caution and consider established methods for glaucoma induction.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, often associated with elevated intraocular pressure (IOP).[1] Animal models are crucial for understanding the pathophysiology of glaucoma and for the development of new therapeutic strategies.[2][3][4][5] Rabbits are a commonly used species in ophthalmic research due to the anatomical similarities of their eyes to human eyes, their size which facilitates surgical and clinical examinations, and their cost-effectiveness.[1]

This compound is a potent prostaglandin DP-receptor agonist.[6] As a prodrug, it is designed to enhance corneal absorption, after which it is converted to its active form, ZK118182.[6] While prostaglandin analogs are clinically used to reduce IOP, this document outlines a potential, though not established, approach to investigate its effects in an in vivo rabbit model that could be adapted for glaucoma research. The primary IOP-lowering effect of a 0.03 µg dose has been noted to reduce IOP in rabbits by 20% two hours after administration.[6] Chronic administration and higher doses, however, might lead to complex signaling pathway interactions within the trabecular meshwork, potentially altering aqueous humor dynamics in a manner that could, hypothetically, lead to sustained IOP changes.

Materials and Reagents

  • This compound solution (formulated in a sterile ophthalmic vehicle)

  • Healthy, adult New Zealand White rabbits (2.5-3.5 kg)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Slit-lamp biomicroscope

  • Apparatus for electroretinography (ERG) and visual evoked potentials (VEP)

  • Reagents for histology and immunohistochemistry (e.g., formalin, paraffin, antibodies for RGC markers like Brn3a)

  • Anesthetics for terminal procedures (e.g., pentobarbital)

Experimental Protocols

Animal Handling and Baseline Measurements
  • Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.

  • Baseline IOP: Measure the baseline IOP of both eyes for 3 consecutive days prior to treatment. Measurements should be taken at the same time each day to account for diurnal variations. Anesthetize the cornea with a drop of topical anesthetic before each measurement.

  • Baseline Retinal Function: Perform baseline ERG and VEP recordings to assess the initial functional status of the retina and optic nerve pathway.

  • Ocular Examination: Conduct a thorough slit-lamp examination to ensure the absence of any pre-existing ocular abnormalities.

Induction of Ocular Hypertension (Hypothetical Protocol)

Note: This is a hypothetical protocol as this compound is not a standard agent for inducing glaucoma. The doses and frequency are suggested starting points for investigation and may need significant optimization.

  • Topical Administration: Administer one drop (approximately 30-50 µL) of this compound solution to one eye of each rabbit. The contralateral eye will receive the vehicle solution and serve as a control.

  • Dosing Regimen:

    • Initial Phase (Dose-finding): Start with a low dose (e.g., 0.01%) administered once daily. Monitor IOP every 2 hours for the first 8 hours post-administration and then daily for one week to observe the acute effects.

    • Chronic Phase: Based on the initial findings, a higher concentration (e.g., 0.1% or higher) and/or increased frequency (e.g., twice daily) may be required to potentially induce a sustained elevation in IOP. The goal is to overwhelm the homeostatic mechanisms that regulate aqueous humor outflow.

  • Monitoring:

    • IOP: Measure IOP twice weekly for the duration of the study.

    • Ocular Health: Perform weekly slit-lamp examinations to check for signs of inflammation (e.g., conjunctival hyperemia, aqueous flare) or other adverse effects.

    • Retinal Function: Repeat ERG and VEP measurements at 4, 8, and 12 weeks to monitor for functional decline.

Histopathological Analysis
  • Euthanasia and Tissue Collection: At the end of the experimental period (e.g., 12 weeks), euthanize the rabbits with an overdose of anesthetic. Enucleate the eyes immediately.

  • Fixation and Processing: Fix the globes in 10% neutral buffered formalin for at least 24 hours. Process the tissues for paraffin embedding.

  • Sectioning and Staining: Cut 5 µm sections of the optic nerve head and retina. Stain with Hematoxylin and Eosin (H&E) to assess the overall morphology.

  • Retinal Ganglion Cell Quantification: Perform immunohistochemistry on retinal sections using an antibody against an RGC-specific marker (e.g., Brn3a). Count the number of surviving RGCs in standardized retinal areas to compare between the treated and control eyes.

Data Presentation

Table 1: Intraocular Pressure (IOP) Measurements (mmHg)

Time PointControl Eye (Mean ± SD)ZK118182 Treated Eye (Mean ± SD)
Baseline
Week 1
Week 2
Week 4
Week 8
Week 12

Table 2: Retinal Ganglion Cell (RGC) Density (cells/mm²)

GroupRGC Density (Mean ± SD)
Control Eye
ZK118182 Treated Eye

Table 3: Electroretinography (ERG) a- and b-wave Amplitudes (µV)

Time PointControl Eye (a-wave ± SD)ZK118182 Treated Eye (a-wave ± SD)Control Eye (b-wave ± SD)ZK118182 Treated Eye (b-wave ± SD)
Baseline
Week 4
Week 8
Week 12

Visualizations

Signaling Pathways

The mechanism by which a prostaglandin agonist might induce chronic ocular hypertension is counterintuitive but could theoretically involve receptor desensitization, downregulation, or activation of alternative signaling cascades that ultimately increase outflow resistance in the trabecular meshwork.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response in Trabecular Meshwork ZK118182 ZK118182 Isopropyl Ester DP_Receptor DP Receptor ZK118182->DP_Receptor Binds to AC Adenylyl Cyclase DP_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Cytoskeletal_Changes Cytoskeletal Rearrangement Gene_Expression->Cytoskeletal_Changes ECM_Remodeling ECM Remodeling (e.g., increased stiffness) Gene_Expression->ECM_Remodeling Outflow_Resistance Increased Aqueous Outflow Resistance Cytoskeletal_Changes->Outflow_Resistance ECM_Remodeling->Outflow_Resistance IOP_Increase Elevated IOP Outflow_Resistance->IOP_Increase

Caption: Hypothetical signaling cascade for ZK118182-induced ocular hypertension.

Experimental Workflow

G cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization Baseline_IOP Baseline IOP Measurement Acclimatization->Baseline_IOP Baseline_Function Baseline ERG/VEP Baseline_IOP->Baseline_Function Baseline_Exam Slit-Lamp Exam Baseline_Function->Baseline_Exam Treatment Topical Administration (ZK118182 vs. Vehicle) Baseline_Exam->Treatment IOP_Monitoring Weekly IOP Monitoring Treatment->IOP_Monitoring Function_Monitoring Monthly ERG/VEP IOP_Monitoring->Function_Monitoring Health_Monitoring Weekly Slit-Lamp Exam Function_Monitoring->Health_Monitoring Euthanasia Euthanasia and Eye Enucleation Health_Monitoring->Euthanasia End of Study Histology Histopathology (H&E Staining) Euthanasia->Histology RGC_Count RGC Quantification (Immunohistochemistry) Histology->RGC_Count Data_Analysis Data Analysis and Comparison RGC_Count->Data_Analysis

Caption: Experimental workflow for the in vivo rabbit glaucoma model study.

Conclusion

The development of a reliable and reproducible animal model of glaucoma is essential for advancing our understanding of the disease and for testing novel therapeutic interventions. While the use of this compound to induce a chronic glaucoma model in rabbits is not a conventional approach, the protocols and methodologies outlined in these application notes provide a framework for investigating its potential effects on IOP and retinal health. Careful dose-finding studies and long-term monitoring are critical to determine if this compound can be used to establish a consistent model of ocular hypertension and subsequent glaucomatous neuropathy. Researchers are encouraged to consult the literature for established glaucoma models in rabbits for comparison and validation.

References

Topical Ocular Delivery of ZK118182 Isopropyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 isopropyl ester is a potent and selective prostaglandin DP receptor agonist. It is a prodrug formulation of the active compound ZK118182, designed to enhance corneal absorption for the topical treatment of glaucoma. Elevated intraocular pressure (IOP) is a major risk factor for the progression of glaucoma, and this compound has demonstrated significant efficacy in reducing IOP in preclinical models. These application notes provide an overview of the formulation, mechanism of action, and protocols for the preclinical evaluation of this compound.

Quantitative Data Summary

The ocular hypotensive efficacy of this compound has been evaluated in normotensive rabbits and monkeys. A single topical application of a 0.03 µg dose of this compound resulted in a significant reduction in intraocular pressure.

Animal ModelDose (µg)IOP Reduction (%)Time Post-Dosing (hours)
Monkey0.0346%2
Rabbit0.0320%2

Note: This data is derived from preclinical studies and may not be directly transferable to human subjects.

Mechanism of Action

ZK118182 is a prostaglandin analog that acts as a potent agonist at the prostaglandin DP receptor. The isopropyl ester prodrug formulation enhances its penetration across the cornea. Once inside the eye, the ester is hydrolyzed to the active free acid, ZK118182.

The proposed signaling pathway for ZK118182-induced reduction in intraocular pressure is as follows:

ZK118182_ester This compound (Topical Administration) Cornea Cornea ZK118182_ester->Cornea Hydrolysis ZK118182_acid ZK118182 (Active Acid) Cornea->ZK118182_acid DP_Receptor Prostaglandin DP Receptor ZK118182_acid->DP_Receptor Binds to AC Adenylyl Cyclase DP_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Outflow_Facility ↑ Uveoscleral Outflow PKA->Outflow_Facility Leads to IOP_Reduction ↓ Intraocular Pressure Outflow_Facility->IOP_Reduction

Caption: Signaling pathway of this compound.

Experimental Protocols

Formulation Protocol (Representative Example)

This protocol describes a general method for preparing a topical ophthalmic solution of this compound. The exact vehicle composition may require optimization for stability and bioavailability.

Materials:

  • This compound

  • Vehicle (e.g., a sterile, buffered aqueous solution containing a solubilizing agent like polysorbate 80 and a viscosity-enhancing agent like hydroxypropyl methylcellulose)

  • Sterile containers

  • Calibrated micropipettes

  • Vortex mixer

  • pH meter

Procedure:

  • Prepare the sterile, buffered vehicle and adjust the pH to a physiologically acceptable range (e.g., 6.8-7.4).

  • Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 0.001% solution, weigh 1 mg of the compound for 100 mL of vehicle).

  • In a sterile container, add a small amount of the vehicle to the weighed this compound.

  • Vortex the mixture until the compound is fully dissolved. A solubilizing agent in the vehicle will aid this process.

  • Gradually add the remaining vehicle to the dissolved compound to reach the final volume.

  • Mix the final solution thoroughly by gentle inversion.

  • Confirm the final pH of the formulation.

  • Store the formulation in sterile, light-protected containers at the recommended temperature to ensure stability.

start Start prep_vehicle Prepare Sterile Buffered Vehicle start->prep_vehicle weigh_zk Weigh ZK118182 Isopropyl Ester start->weigh_zk dissolve Dissolve in Small Amount of Vehicle prep_vehicle->dissolve weigh_zk->dissolve add_vehicle Add Remaining Vehicle dissolve->add_vehicle mix Mix Thoroughly add_vehicle->mix check_ph Confirm pH mix->check_ph store Store Appropriately check_ph->store end End store->end start Start acclimatize Animal Acclimatization start->acclimatize baseline_iop Measure Baseline IOP acclimatize->baseline_iop drug_admin Topical Drug Administration baseline_iop->drug_admin post_dose_iop Measure IOP at Multiple Time Points drug_admin->post_dose_iop data_analysis Data Analysis post_dose_iop->data_analysis end End data_analysis->end

Application Notes and Protocols for ZK118182 Isopropyl Ester in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ZK118182 Isopropyl Ester in preclinical animal studies, with a focus on its application in glaucoma research. The protocols outlined below are synthesized from available data and best practices for ophthalmic drug testing in animal models.

Introduction

This compound is the isopropyl ester prodrug of ZK118182, a potent and selective prostaglandin D2 (PGD2) receptor agonist, specifically targeting the DP receptor. The esterification enhances its corneal penetration, after which it is hydrolyzed to the active acid form, ZK118182. Activation of the DP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the context of ophthalmology, this signaling cascade is associated with a reduction in intraocular pressure (IOP), making this compound a compound of interest for the development of anti-glaucoma therapeutics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its active form, ZK118182, from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosage (per eye)Administration RouteIOP ReductionTime Point
Monkey0.03 µgTopical46%2 hours post-dose
Rabbit0.03 µgTopical20%2 hours post-dose

Table 2: In Vitro Activity of ZK118182 (Active Form)

AssayCell Line/TissueParameterValue
DP Receptor BindingNot SpecifiedKi74 nM
Adenylyl Cyclase ActivationEmbryonic Bovine Tracheal (EBTr) CellsEC5016 ± 4 nM
Histamine Release InhibitionRat Peritoneal Mast CellsIC500.02 µM

Table 3: Solubility of this compound

SolventConcentration
Dimethylformamide (DMF)~3 mg/mL
Dimethyl sulfoxide (DMSO)~2 mg/mL
Ethanol~12.5 mg/mL
Ethanol:PBS (pH 7.2) (1:10)~0.1 mg/mL
Methyl AcetateSolution

Signaling Pathway

ZK118182 acts as an agonist at the prostaglandin D2 (DP) receptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration is the primary second messenger in this signaling cascade, leading to the physiological effects associated with DP receptor activation, such as the reduction of intraocular pressure.

ZK118182_Signaling_Pathway cluster_cell Cell Membrane ZK118182 ZK118182 Isopropyl Ester DP_Receptor DP Receptor ZK118182->DP_Receptor binds to Gs_Protein Gs Protein DP_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC Physiological_Effect Physiological Effect (e.g., IOP Reduction) cAMP->Physiological_Effect leads to Rabbit_Study_Workflow cluster_prep Preparation cluster_dosing Dosing and Measurement cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_IOP Baseline IOP Measurement (Multiple days) Animal_Acclimation->Baseline_IOP Topical_Dosing Topical Administration (ZK118182 or Vehicle) Baseline_IOP->Topical_Dosing IOP_Measurement IOP Measurement at Predetermined Time Points Topical_Dosing->IOP_Measurement Data_Analysis Data Analysis and Comparison to Baseline IOP_Measurement->Data_Analysis

Application Notes and Protocols for Tonometry Measurement of Intraocular Pressure (IOP) Following Administration of ZK118182 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for measuring intraocular pressure (IOP) after the topical administration of ZK118182 Isopropyl ester, a potent prostaglandin DP receptor agonist. The protocols are designed for preclinical studies in relevant animal models, such as rabbits and non-human primates.

Introduction

This compound is a prodrug of the potent and selective prostaglandin D2 (DP) receptor agonist, ZK118182.[1][2] The isopropyl ester formulation is designed to enhance corneal absorption, leading to a more potent IOP-lowering effect compared to the free acid.[1] Prostaglandin analogs are a first-line treatment for glaucoma, primarily acting by increasing aqueous humor outflow.[3][4] ZK118182 has demonstrated significant IOP reduction in preclinical models, making it a compound of interest for glaucoma research.[2] Accurate and consistent IOP measurement is critical for evaluating the efficacy of such compounds.

Mechanism of Action: DP Receptor Signaling Pathway

ZK118182 acts as a selective agonist at the prostaglandin DP1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the DP1 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the G-protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in the ciliary body and trabecular meshwork are thought to contribute to the reduction of IOP by increasing aqueous humor outflow.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK118182_ester This compound (Prodrug) ZK118182 ZK118182 (Active Drug) ZK118182_ester->ZK118182 Esterases DP1_Receptor DP1 Receptor (GPCR) ZK118182->DP1_Receptor Binds to G_Protein G-Protein (Gαs) DP1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response IOP_Reduction IOP Reduction Cellular_Response->IOP_Reduction Leads to

DP1 Receptor Signaling Pathway

Quantitative Data

The following table summarizes the reported IOP-lowering efficacy of this compound in preclinical models.

Animal ModelDose (µg)Time Point Post-DoseIOP Reduction (%)
Monkey0.032 hours46%
Rabbit0.032 hours20%

Data sourced from Cayman Chemical product information.[1]

Experimental Protocol: Tonometry in Non-Human Primates

This protocol is based on methodologies used for evaluating prostaglandin analogs in ocular hypertensive cynomolgus monkeys and is recommended for assessing the IOP-lowering effects of this compound.[2]

1. Animal Model

  • Species: Cynomolgus monkeys (Macaca fascicularis).

  • Condition: Laser-induced unilateral ocular hypertension. A stable, elevated IOP in one eye allows the contralateral eye to serve as a normotensive control.

  • Acclimation: Animals should be acclimated to the experimental procedures, including restraint and tonometry, to minimize stress-induced IOP fluctuations.

2. Materials and Reagents

  • This compound solution (formulated in a sterile vehicle, e.g., a buffered saline solution with a solubilizing agent like polysorbate 80).

  • Vehicle control solution (identical to the drug formulation without the active pharmaceutical ingredient).

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Calibrated tonometer suitable for monkeys (e.g., pneumatonometer or a rebound tonometer like Tono-Pen® or Icare® TONOVET).

  • Micropipette for accurate dosing.

3. Experimental Procedure

  • Baseline IOP Measurement:

    • Anesthetize the monkeys (e.g., with intramuscular ketamine) to ensure accurate and safe IOP measurements.

    • Instill one drop of topical anesthetic into each eye.

    • Measure the baseline IOP in both the hypertensive and normotensive eyes. It is recommended to take at least three independent readings and average them for each eye.

  • Drug Administration:

    • Topically administer a precise volume (e.g., 25-30 µL) of the this compound solution to the cul-de-sac of the hypertensive eye.

    • Administer an equal volume of the vehicle control to the contralateral (normotensive) eye.

    • The dosing schedule can be single or multiple (e.g., twice daily) depending on the study design.

  • Post-Dose IOP Measurements:

    • Measure IOP at predetermined time points after drug administration. A typical schedule for a single-dose study would be at 1, 2, 4, 6, 8, and 24 hours post-dose.

    • For multiple-dose studies, IOP should be measured before the morning dose and at peak effect times.

4. Data Analysis

  • Calculate the change in IOP from baseline for each time point in both the treated and control eyes.

  • Express the IOP reduction as a percentage of the baseline IOP.

  • Compare the IOP changes in the drug-treated eye to the vehicle-treated eye using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Protocol: Tonometry in Rabbits

This protocol outlines the procedure for IOP measurement in rabbits, another common model for ophthalmic drug research.

1. Animal Model

  • Species: New Zealand White or Dutch Belted rabbits.

  • Condition: Normotensive or a model of induced ocular hypertension.

  • Acclimation: Rabbits should be accustomed to handling and the tonometry procedure to minimize stress.

2. Materials and Reagents

  • Same as for the non-human primate protocol, with the tonometer being specifically calibrated for rabbit eyes (e.g., Icare® TONOVET).

3. Experimental Procedure

  • Baseline IOP Measurement:

    • Gently restrain the rabbit. Topical anesthesia is typically sufficient for IOP measurement in conscious rabbits.

    • Instill one drop of topical anesthetic into each eye.

    • Measure the baseline IOP in both eyes, taking the average of at least three readings per eye.

  • Drug Administration:

    • Topically administer a precise volume (e.g., 25-50 µL) of the this compound solution to one eye.

    • Administer the vehicle control to the contralateral eye.

  • Post-Dose IOP Measurements:

    • Measure IOP at selected time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

4. Data Analysis

  • Similar to the non-human primate protocol, analyze the change in IOP from baseline and compare the effects of the drug to the vehicle control.

Experimental Workflow Diagram

cluster_setup Experimental Setup cluster_procedure Measurement Protocol cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Ocular Hypertensive Monkey) Acclimation Acclimate Animals to Procedures Animal_Model->Acclimation Baseline_IOP Measure Baseline IOP Acclimation->Baseline_IOP Drug_Prep Prepare this compound and Vehicle Formulations Drug_Admin Topical Administration (Drug and Vehicle) Drug_Prep->Drug_Admin Baseline_IOP->Drug_Admin Post_Dose_IOP Measure IOP at Multiple Time Points (e.g., 1, 2, 4, 6, 8, 24h) Drug_Admin->Post_Dose_IOP Calculate_Change Calculate IOP Change from Baseline Post_Dose_IOP->Calculate_Change Statistical_Analysis Statistical Comparison (Drug vs. Vehicle) Calculate_Change->Statistical_Analysis Report_Results Report Findings Statistical_Analysis->Report_Results

Tonometry Experimental Workflow

Important Considerations for Tonometry with Prostaglandin Analogs
  • Corneal Biomechanics: Prostaglandin analogs can alter the biomechanical properties of the cornea, including corneal hysteresis and resistance factor.[2][5] This may lead to an underestimation of IOP, particularly with applanation tonometry.[2] Rebound tonometry may be less affected by these changes. It is crucial to be aware of this potential confounding factor when interpreting results.

  • Tonometer Calibration: Ensure that the tonometer is properly calibrated for the specific animal model being used.

  • Consistency: Maintain consistency in all aspects of the procedure, including animal handling, anesthesia, time of day for measurements, and the technique of the operator, to minimize variability in the data.

  • Circadian Rhythm: IOP exhibits a natural diurnal fluctuation.[6] All measurements should be taken at consistent times of the day to account for this.

By following these detailed protocols and considerations, researchers can obtain reliable and reproducible data on the IOP-lowering effects of this compound, contributing to the development of new therapies for glaucoma.

References

Application Notes and Protocols for Cell-Based Assays: DP Receptor Activation by ZK118182 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin D2 (DP) receptor, also known as PTGDR, is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] There are two main subtypes of the PGD2 receptor: DP1 and DP2 (also known as CRTH2).[1][2] The DP1 receptor is coupled to a Gs alpha subunit (Gαs).[1] Upon activation by an agonist, such as Prostaglandin D2 (PGD2) or a synthetic analog, the DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] This accumulation of the second messenger cAMP triggers downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA).[3][4]

ZK118182 is a known selective agonist for the DP receptor.[5] Its isopropyl ester form, ZK118182 Isopropyl ester, is a more lipophilic prodrug designed to enhance cell membrane permeability. Once inside the cell, it is presumed to be hydrolyzed by intracellular esterases to its active form, ZK118182, which then activates the DP receptor.

This document provides detailed protocols for cell-based assays to quantify the activation of the DP receptor by this compound, focusing on the measurement of intracellular cAMP accumulation.

Signaling Pathway of DP1 Receptor Activation

The activation of the DP1 receptor by an agonist initiates a well-defined signaling cascade. The binding of the agonist induces a conformational change in the receptor, which in turn activates the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase to produce cAMP from ATP. This increase in intracellular cAMP is the primary signal measured in the assays described below.

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist ZK118182 DP1_Receptor DP1 Receptor Agonist->DP1_Receptor Binds Gs_protein Gs Protein (αβγ) DP1_Receptor->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene transcription) PKA->Cellular_Response Phosphorylates Targets

Caption: DP1 Receptor Signaling Pathway.

Principle of the cAMP Assay

The activation of the DP receptor by this compound can be quantified by measuring the resulting increase in intracellular cAMP. A variety of commercially available assay kits can be used for this purpose, including those based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as the LANCE® cAMP assay, or bioluminescence-based assays, like the GloSensor™ cAMP assay.[6][7][8][9]

This protocol will focus on a competitive immunoassay principle commonly used in TR-FRET assays. In this format, endogenous cAMP produced by the cells competes with a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody. The antibody is typically labeled with a donor fluorophore (e.g., Europium cryptate), and the cAMP tracer is labeled with an acceptor fluorophore (e.g., d2). When the antibody binds the tracer, FRET occurs. An increase in intracellular cAMP from receptor activation displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.

Data Presentation

The potency of this compound is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). The following table provides an example of expected results for DP receptor agonists.

CompoundTarget ReceptorAssay TypeCell LineEC50 (nM)Reference
ZK118182DP ReceptorAdenylyl Cyclase ActivationEBTr cells16 ± 4[5]
PGD2DP ReceptorAdenylyl Cyclase ActivationEBTr cells101 ± 10[5]
BW245CDP ReceptorAdenylyl Cyclase ActivationEBTr cells59 ± 19[5]

Note: The EC50 value for ZK118182 is provided as a reference. The EC50 for this compound is expected to be in a similar range, dependent on the rate of intracellular hydrolysis to the active form.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: Use a cell line endogenously expressing the DP receptor (e.g., THP-1, EBTr) or a recombinant cell line overexpressing the human DP receptor (e.g., HEK293 or CHO cells).[4][5]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • For adherent cells, detach cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.

    • Perform a cell count and assess viability.

    • Seed the cells into a 384-well white, opaque microplate at a density optimized for the specific cell line and assay format (typically 2,000-10,000 cells per well).

    • Incubate the plate for 24 hours to allow for cell attachment.

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to generate a range of concentrations for the dose-response curve. It is recommended to prepare a 10-point dilution series.

cAMP Assay Procedure (TR-FRET Example)
  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add 10 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 30 minutes at room temperature.

    • Add 10 µL of the this compound serial dilutions to the appropriate wells. Include wells with assay buffer only as a negative control.

    • Incubate for 30-60 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Add 10 µL of the detection reagent mix containing the anti-cAMP antibody-donor and the cAMP tracer-acceptor to each well. This reagent mix typically includes a cell lysis agent.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture DP Receptor Expressing Cells Cell_Seeding 2. Seed Cells into 384-well Plate Cell_Culture->Cell_Seeding PDE_Inhibitor 4. Add PDE Inhibitor (e.g., IBMX) Cell_Seeding->PDE_Inhibitor Compound_Prep 3. Prepare Serial Dilutions of this compound Stimulation 5. Add Compound Dilutions and Incubate Compound_Prep->Stimulation PDE_Inhibitor->Stimulation Lysis_Detection 6. Add Lysis Buffer with TR-FRET Reagents Stimulation->Lysis_Detection Incubation_Final 7. Incubate for 60 min (Protected from Light) Lysis_Detection->Incubation_Final Read_Plate 8. Read Plate on TR-FRET Reader Incubation_Final->Read_Plate Calculate_Ratio 9. Calculate 665/620 nm Ratio and Convert to cAMP Read_Plate->Calculate_Ratio Plot_Curve 10. Plot Dose-Response Curve and Calculate EC50 Calculate_Ratio->Plot_Curve

Caption: Experimental Workflow for the cAMP Assay.

Data Analysis

  • Calculate TR-FRET Ratio: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) for each well.

  • Generate a cAMP Standard Curve: If included, use a cAMP standard to convert the TR-FRET ratio to cAMP concentrations.

  • Plot Dose-Response Curve: Plot the response (TR-FRET ratio or cAMP concentration) against the logarithm of the agonist concentration.

  • Calculate EC50: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the EC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors.Ensure proper cell mixing before seeding. Use calibrated pipettes and proper technique.
Low Signal-to-Background Ratio Low receptor expression, inactive compound, insufficient incubation time.Verify receptor expression in the cell line. Check compound integrity. Optimize incubation times for stimulation and detection.
No Agonist Response Cell viability issues, incorrect compound concentration, degradation of cAMP.Check cell health and viability. Verify compound dilutions. Ensure PDE inhibitor is active.
High Background Signal Autofluorescence of compounds, high basal cAMP levels.Test for compound interference. Reduce cell seeding density or serum concentration in the assay.

References

Application Notes and Protocols for ZK118182 Isopropyl Ester Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of ZK118182 Isopropyl Ester for the human prostaglandin D2 (DP1) receptor. This compound is the prodrug form of ZK118182, a potent DP1 receptor agonist. While the isopropyl ester enhances corneal absorption, it is the parent compound, ZK118182, that actively binds to the receptor. Therefore, this protocol is designed to measure the affinity of the active form.

I. Quantitative Data Summary

The binding affinity of the active form of ZK118182 for the human DP1 receptor is summarized in the table below. This data is essential for designing and interpreting the results of the binding assay.

CompoundReceptorLigandKi (nM)EC50 (nM)
ZK118182Human DP174[1][2]16.5[1][2]

II. Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of ZK118182 (following hydrolysis of the isopropyl ester) for the human DP1 receptor using a competitive binding assay with [3H]-Prostaglandin D2 ([3H]PGD2) as the radioligand.

A. Materials and Reagents

  • This compound: To be prepared in a suitable solvent such as DMSO or Ethanol.[1][2]

  • Human DP1 Receptor Membrane Preparation: Commercially available from suppliers like MilliporeSigma (Cat. No. HTS091M) or equivalent. These are typically prepared from cell lines stably expressing the recombinant human DP1 receptor.

  • [3H]PGD2: Radiolabeled prostaglandin D2. Available from suppliers like PerkinElmer (Cat. No. NET616).

  • Unlabeled PGD2: For determination of non-specific binding.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

  • Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.

  • 96-well Filter Plates: Glass fiber C (GF/C) plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Polyethyleneimine (PEI): 0.33% solution for pre-treating filter plates.

B. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that the ester will hydrolyze in aqueous buffer to the active acid form, ZK118182.

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10-10 M to 10-5 M).

    • Dilute the [3H]PGD2 in assay buffer to a final concentration at or near its Kd for the DP1 receptor (e.g., 5-10 nM). The Kd for a commercially available membrane preparation is approximately 10.4 nM.[3][4]

    • Prepare a high concentration of unlabeled PGD2 (e.g., 10 µM) in assay buffer for determining non-specific binding.

  • Plate Preparation:

    • Pre-treat the 96-well filter plates with 0.33% PEI for 30 minutes at room temperature.

    • Wash the plates three times with wash buffer.

  • Assay Setup:

    • The total assay volume is 200 µL per well.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]PGD2 solution, and 100 µL of the DP1 receptor membrane preparation (typically 5-10 µg of protein per well).

    • Non-Specific Binding (NSB): Add 50 µL of unlabeled PGD2 solution (10 µM final concentration), 50 µL of [3H]PGD2 solution, and 100 µL of the DP1 receptor membrane preparation.

    • Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of [3H]PGD2 solution, and 100 µL of the DP1 receptor membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (approximately 23°C) for 60-90 minutes to allow the binding to reach equilibrium.[5]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a vacuum manifold.

    • Quickly wash the filters three times with 1 mL of ice-cold wash buffer per well to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

C. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of ZK118182. The percentage of specific binding is calculated as: (Binding in presence of competitor - NSB) / (Total Binding - NSB) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value, which is the concentration of ZK118182 that inhibits 50% of the specific binding of [3H]PGD2.

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • IC50 is the experimentally determined half-maximal inhibitory concentration.

        • [L] is the concentration of the radioligand ([3H]PGD2) used in the assay.

        • Kd is the dissociation constant of the radioligand for the DP1 receptor.

III. Visualizations

A. DP1 Receptor Signaling Pathway

The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like ZK118182, couples to the Gs alpha subunit. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

DP1_Signaling_Pathway cluster_membrane Plasma Membrane ZK118182 ZK118182 DP1 DP1 Receptor ZK118182->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: DP1 Receptor Signaling Cascade.

B. Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in the competitive radioligand binding assay.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis A Prepare Reagents: - ZK118182 dilutions - [3H]PGD2 - Unlabeled PGD2 C Add to wells: - Total Binding - Non-Specific Binding - Competitive Binding A->C B Pre-treat 96-well filter plate with PEI B->C D Incubate at RT (60-90 min) C->D E Filtration & Washing D->E F Add Scintillation Cocktail & Count Radioactivity E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: Competitive Radioligand Binding Assay Workflow.

References

Preparing ZK118182 Isopropyl Ester Solutions for Ophthalmic and Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and use of ZK118182 Isopropyl ester, a potent prostaglandin DP1 receptor agonist, in research settings. These guidelines are intended for researchers, scientists, and professionals involved in drug development, particularly in the fields of ophthalmology and cell biology.

Introduction

This compound is the prodrug form of ZK118182, a selective and potent agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype.[1] The isopropyl ester formulation enhances its lipophilicity, facilitating improved corneal absorption for ophthalmic applications.[1] Upon administration, it is hydrolyzed by endogenous esterases to the active acid form, ZK118182. Its primary research application is in the field of glaucoma, where it has been shown to significantly reduce intraocular pressure (IOP).[1]

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₃H₃₇ClO₅[1]
Molecular Weight 429.0 g/mol [1]
CAS Number 154927-31-8[1]
Appearance Solution in methyl acetate[1]
Solubility DMF: 3 mg/mLDMSO: 2 mg/mLEthanol: 12.5 mg/mLEthanol:PBS (pH 7.2) (1:10): 0.1 mg/mL[1]
Mechanism of Action Potent DP1 receptor agonist[1]
EC₅₀ 16.5 nM (for the active acid)[1]
Kᵢ 74 nM (for the active acid)[1]
In Vivo Efficacy 0.03 µg dose lowered monkey IOP by 46% and rabbit IOP by 20% two hours after dosing[1]

Mechanism of Action: DP1 Receptor Signaling Pathway

ZK118182 acts as an agonist at the prostaglandin DP1 receptor, a G-protein coupled receptor (GPCR). Activation of the DP1 receptor initiates a signaling cascade that is crucial for its therapeutic effects.

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK118182 ZK118182 (Active Form) DP1 DP1 Receptor ZK118182->DP1 Binds Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response Cellular Response (e.g., IOP Reduction) Gene->Response

DP1 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound solutions for common research applications.

Preparation of Stock Solutions for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution for use in cell-based assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the required stock concentration. A common stock concentration is 10 mM.

  • Calculate the required mass of this compound.

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: 1 mL x 10 mmol/L x 429.0 g/mol = 4.29 mg

  • Weigh the this compound accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (DMSO or Ethanol) to the tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution (from Protocol 4.1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium.

  • Add the working solutions or vehicle control to your cell cultures and proceed with your experimental assay.

In_Vitro_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh ZK118182 Isopropyl Ester dissolve Dissolve in DMSO or Ethanol weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw Use in Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells with Working Solutions dilute->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze

In Vitro Experimental Workflow
Preparation of Topical Ophthalmic Formulation for In Vivo Studies

This protocol provides a general guideline for preparing a simple topical formulation for animal studies, based on practices for other prostaglandin analogs. Note: This is a basic formulation and may require optimization for specific animal models and study objectives.

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Ethanol

  • Sterile, amber dropper bottles

Procedure:

  • Prepare a stock solution of this compound in Ethanol. For example, a 1 mg/mL stock solution.

  • Prepare the final formulation. Based on the solubility data, a 1:10 dilution of an ethanol stock into PBS is a reasonable starting point.

    • To prepare a 0.1 mg/mL (100 µg/mL) solution, dilute the 1 mg/mL ethanol stock 1:10 in sterile PBS (pH 7.2).

    • This will result in a final ethanol concentration of 10%.

  • Ensure the final solution is clear and free of precipitates. If precipitation occurs, further optimization of the vehicle may be necessary.

  • Transfer the final formulation to a sterile, amber dropper bottle.

  • Store the formulation protected from light , and prepare fresh as needed to ensure stability.

  • Administer the formulation as a single drop to the ocular surface of the experimental animal.

Conclusion

These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. Researchers should always consult relevant safety data sheets and institutional guidelines when handling chemical reagents.

References

ZK118182 Isopropyl Ester: Application Notes and Protocols for Aqueous Humor Outflow Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 isopropyl ester is a potent and selective prostaglandin DP receptor agonist. As a prodrug, its isopropyl ester formulation enhances corneal penetration, after which it is hydrolyzed to its active form, ZK118182. This compound has demonstrated significant efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in aqueous humor outflow research.

Prostaglandin analogs are a first-line treatment for open-angle glaucoma, primarily functioning by increasing the outflow of aqueous humor.[1] Aqueous humor, the fluid that fills the anterior chamber of the eye, is drained through two primary pathways: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway.[1][2] Prostaglandin analogs influence both routes to lower IOP.[1][3]

Mechanism of Action

ZK118182 is a potent agonist for the prostaglandin D2 (DP) receptor.[4] The activation of DP receptors in ocular tissues, particularly the ciliary muscle and trabecular meshwork, is believed to be the primary mechanism by which this compound reduces intraocular pressure.

The proposed signaling pathway involves the following steps:

  • Receptor Binding: ZK118182 binds to and activates DP receptors on the surface of ciliary muscle and trabecular meshwork cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Cellular Effects: PKA activation is thought to lead to two main effects that enhance aqueous humor outflow:

    • Ciliary Muscle Relaxation: PKA-mediated signaling pathways are believed to induce relaxation of the ciliary muscle.[5] This relaxation widens the spaces between the ciliary muscle bundles, reducing resistance to aqueous humor outflow through the uveoscleral pathway.

    • Extracellular Matrix (ECM) Remodeling: Activation of this pathway can also lead to the upregulation of matrix metalloproteinases (MMPs).[3] These enzymes degrade components of the extracellular matrix in both the ciliary muscle and the trabecular meshwork, increasing the porosity of these tissues and facilitating both uveoscleral and conventional outflow.[3][5]

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of this compound in preclinical models.

Parameter Species Dose (µg) Maximum IOP Reduction (%) Time to Maximum Effect (hours) Reference
Intraocular PressureMonkey0.03462[4]
Intraocular PressureRabbit0.03202[4]

Experimental Protocols

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits and Monkeys

This protocol describes the methodology for evaluating the IOP-lowering effects of topically administered this compound in animal models.

Materials:

  • This compound solution (e.g., in a suitable ophthalmic vehicle)

  • Tonometer (e.g., Tono-Pen)

  • Proparacaine hydrochloride ophthalmic solution (0.5%)

  • Animal restrainer

  • Micropipette

Procedure:

  • Animal Acclimatization: Acclimatize animals to the experimental procedures, including handling and tonometry, for several days prior to the study to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Anesthetize the cornea with one drop of proparacaine hydrochloride solution. Measure the baseline IOP in both eyes of each animal using a calibrated tonometer. Obtain at least three stable readings and calculate the average.

  • Drug Administration: Topically administer a precise volume (e.g., 25-50 µL) of the this compound solution to one eye. Administer an equal volume of the vehicle solution to the contralateral eye as a control.

  • Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation, following the same procedure as the baseline measurement.

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. The difference in IOP between the treated and control eyes represents the drug-specific effect.

Organ Culture Perfusion of Human Anterior Segments

This ex vivo model allows for the direct measurement of outflow facility through the trabecular meshwork.

Materials:

  • Human donor eyes (obtained from an eye bank)

  • Dissection microscope and surgical instruments

  • Perfusion culture system with a pressure transducer

  • Culture medium (e.g., DMEM with 1% FBS)

  • This compound solution

  • Vehicle control solution

Procedure:

  • Anterior Segment Dissection: Under a dissection microscope, carefully dissect the anterior segment from the human donor eye, removing the lens, iris, and vitreous humor.

  • Mounting: Mount the anterior segment in the perfusion chamber.

  • Perfusion: Perfuse the anterior segment with culture medium at a constant flow rate (e.g., 2.5 µL/min) or a constant pressure (e.g., 15 mmHg). Allow the baseline outflow facility to stabilize, which may take several hours to days.

  • Drug Perfusion: Once a stable baseline is achieved, switch the perfusion medium to one containing a known concentration of this compound.

  • Data Acquisition: Continuously monitor the pressure and flow rate to calculate the outflow facility using the Goldmann equation: C = F / (IOP - EVP), where C is outflow facility, F is the flow rate, IOP is the intraocular pressure, and EVP is the episcleral venous pressure (often assumed to be zero in this model).

  • Washout: After a defined period of drug perfusion, switch back to the control medium to observe any washout effect.

  • Data Analysis: Compare the outflow facility during drug perfusion to the baseline and washout periods to determine the effect of this compound on the conventional outflow pathway.

Ciliary Muscle and Trabecular Meshwork Cell Contractility Assay

This in vitro assay assesses the effect of ZK118182 on the contractile properties of ocular cells.

Materials:

  • Primary human ciliary muscle or trabecular meshwork cells

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Collagen I solution

  • 24-well culture plates

  • Carbachol or other contractile agents

  • ZK118182 solution

  • Microscope with an imaging system

Procedure:

  • Cell Culture: Culture primary human ciliary muscle or trabecular meshwork cells in appropriate growth medium until confluent.

  • Collagen Gel Preparation: Prepare a collagen gel solution and mix it with a suspension of the cells. Pipette the cell-collagen mixture into 24-well plates and allow the gels to polymerize.

  • Gel Contraction: After polymerization, gently detach the gels from the sides of the wells. Add culture medium containing a contractile agent (e.g., carbachol) to induce gel contraction.

  • Drug Treatment: In parallel wells, add the contractile agent along with different concentrations of ZK118182.

  • Image Acquisition: At regular intervals (e.g., 0, 24, 48 hours), capture images of the collagen gels.

  • Data Analysis: Measure the area of the collagen gels in each well using image analysis software. A larger gel area in the presence of ZK118182 indicates a relaxation of the cells and inhibition of contraction.

Visualizations

G cluster_pathway This compound Signaling Pathway ZK118182 This compound (Prodrug) ZK118182_active ZK118182 (Active Drug) ZK118182->ZK118182_active Esterases in Cornea DP_Receptor DP Receptor ZK118182_active->DP_Receptor Binds to Gs_Protein Gs Protein DP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Ciliary Muscle Relaxation PKA->Relaxation ECM ECM Remodeling (MMP Upregulation) PKA->ECM Uveoscleral Increased Uveoscleral Outflow Relaxation->Uveoscleral ECM->Uveoscleral Trabecular Increased Trabecular Outflow ECM->Trabecular

Caption: Signaling pathway of this compound in ocular cells.

G cluster_workflow Experimental Workflow: In Vivo IOP Measurement Acclimatization Animal Acclimatization Baseline Baseline IOP Measurement Acclimatization->Baseline Administration Drug/Vehicle Administration Baseline->Administration Post_Treatment Post-Treatment IOP Measurement Administration->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis

Caption: Workflow for in vivo intraocular pressure measurement studies.

References

Application Notes and Protocols: Long-Term Efficacy of ZK118182 Isopropyl Ester in Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize the known efficacy of ZK118182 isopropyl ester in primates from short-term studies and the long-term efficacy of other relevant prostaglandin analogs.

Table 1: Short-Term Efficacy of this compound in Primates

CompoundDoseSpeciesEffect on Intraocular Pressure (IOP)Time Point
This compound0.03 µgMonkey46% reduction2 hours post-dosing

Table 2: Long-Term Efficacy of Other Prostaglandin Analogs in Primates

CompoundDosing RegimenSpeciesDuration of StudyMaintained IOP ReductionReference
Prostaglandin E2 (PGE2)Daily or twice dailyRhesus MonkeyNot specifiedSignificant and maintained[1][2]
Prostaglandin F2α (PGF2α)Daily or twice dailyRhesus MonkeyNot specifiedOcular hypotension maintained[1][2]
AL-6598 (DP receptor agonist)Twice daily for 2 daysCynomolgus Monkey (glaucoma model)3 days16.9% reduction in normotensive eyes[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the long-term efficacy of this compound in a primate model of glaucoma.

Primate Model of Ocular Hypertension

Objective: To induce a stable and sustained elevation of intraocular pressure in one eye of a primate to serve as a model for glaucoma.

Materials:

  • Adult cynomolgus or rhesus monkeys

  • Argon or diode laser photocoagulator

  • Goniolens

  • Topical anesthesia (e.g., proparacaine hydrochloride)

  • Post-laser topical antibiotics and corticosteroids

Protocol:

  • Anesthetize the monkey following approved institutional animal care and use committee (IACUC) protocols.

  • Apply a topical anesthetic to the cornea of the eye to be treated.

  • Place a goniolens on the cornea to visualize the trabecular meshwork.

  • Using an argon or diode laser, apply laser burns to 180-360 degrees of the trabecular meshwork. The laser parameters (spot size, duration, and power) should be optimized to induce a significant and sustained rise in IOP without causing excessive inflammation.

  • Following the laser treatment, administer topical antibiotics and corticosteroids to manage inflammation and prevent infection.

  • Monitor the IOP of both eyes daily for the first week and then weekly until a stable elevation in IOP is achieved in the treated eye. The contralateral eye serves as a normotensive control.

Long-Term Efficacy Study Protocol

Objective: To assess the long-term efficacy and safety of topically administered this compound in reducing IOP in a primate model of ocular hypertension.

Materials:

  • Primate model of ocular hypertension

  • This compound formulated in a sterile ophthalmic solution at various concentrations

  • Vehicle control solution

  • Tonometer for IOP measurement (e.g., Tono-Pen, pneumatonometer)

  • Slit-lamp biomicroscope

  • Solutions for assessing ocular side effects (e.g., fluorescein stain)

Protocol:

  • Acclimate the laser-induced ocular hypertensive monkeys and establish a stable baseline IOP over a period of at least two weeks.

  • Randomly assign monkeys to different treatment groups: vehicle control and various concentrations of this compound.

  • Administer one drop of the assigned treatment to the hypertensive eye once or twice daily for a period of several months (e.g., 3-6 months).

  • Measure IOP in both eyes at regular intervals (e.g., daily for the first week, then weekly). Measurements should be taken at the same time each day to minimize diurnal variations.

  • Perform regular ocular examinations using a slit-lamp biomicroscope to assess for any signs of ocular irritation, inflammation, or other side effects. Document findings such as conjunctival hyperemia, corneal changes, and anterior chamber flare.

  • At the end of the study, perform a washout period where the treatment is discontinued, and monitor IOP to observe its return to baseline levels.

  • Collect aqueous humor samples at various time points to analyze the concentration of ZK118182 and its active metabolite.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ZK118182_ester This compound (Prodrug) Corneal_Esterases Corneal Esterases ZK118182_ester->Corneal_Esterases Hydrolysis ZK118182_acid ZK118182 (Active Drug) Corneal_Esterases->ZK118182_acid DP_Receptor DP Receptor (GPCR) ZK118182_acid->DP_Receptor Binds G_protein G Protein (Gs) DP_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Uveoscleral Outflow) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Long-Term Dosing cluster_2 Phase 3: Data Analysis Animal_Selection Select Healthy Primates Laser_Trabeculoplasty Induce Ocular Hypertension (Laser) Animal_Selection->Laser_Trabeculoplasty IOP_Stabilization Monitor IOP until Stable Elevation Laser_Trabeculoplasty->IOP_Stabilization Baseline_IOP Establish Baseline IOP IOP_Stabilization->Baseline_IOP Group_Assignment Randomize into Treatment Groups Baseline_IOP->Group_Assignment Daily_Dosing Administer ZK118182 or Vehicle Daily Group_Assignment->Daily_Dosing IOP_Monitoring Weekly IOP Measurements Daily_Dosing->IOP_Monitoring Ocular_Exams Regular Slit-Lamp Examinations Daily_Dosing->Ocular_Exams Data_Collection Collect and Analyze IOP Data IOP_Monitoring->Data_Collection Histopathology Terminal Histological Analysis Data_Collection->Histopathology

Caption: Experimental workflow for long-term efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: ZK118182 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK118182 Isopropyl ester, focusing on its solubility challenges in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin and functions as a potent agonist for the prostaglandin D2 (DP) receptor.[1][2] It is a prodrug form of ZK118182, designed with an isopropyl ester moiety to enhance its lipophilicity and facilitate absorption across cellular membranes, such as the cornea.[3] Following administration, endogenous esterases are expected to hydrolyze the isopropyl ester, releasing the active free acid form, ZK118182.

Q2: I am observing precipitation when I dilute my this compound stock solution in PBS. Why is this happening?

This is a common issue due to the inherent low aqueous solubility of this compound. The isopropyl ester group makes the molecule significantly lipophilic (hydrophobic). When a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer like PBS, the compound can crash out of solution as it is not readily soluble in the highly polar environment of the buffer.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

This compound is soluble in several organic solvents. For preparing a concentrated stock solution, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are recommended. It is advisable to use anhydrous grades of these solvents to minimize the introduction of water, which can affect the stability and solubility of the compound.

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing stock solutions and subsequent dilutions for your experiments.

SolventConcentration
Dimethylformamide (DMF)3 mg/mL
Dimethyl sulfoxide (DMSO)2 mg/mL
Ethanol12.5 mg/mL
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mL

Data sourced from Cayman Chemical product information.[3]

Troubleshooting Guide: Solubility Issues in PBS

Problem: Precipitate forms immediately upon diluting the organic stock solution in PBS.

  • Initial Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your PBS solution.

    • Optimize Co-Solvent Concentration: If your experimental setup allows, increasing the percentage of the organic co-solvent (e.g., ethanol or DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your cell line or assay to the organic solvent.

    • Method of Dilution: The way you mix the solutions is critical. Always add the organic stock solution dropwise to the vigorously stirring or vortexing PBS buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Advanced Troubleshooting:

    • Gentle Warming: Gently warming the PBS buffer to 37°C before and after adding the compound can sometimes improve solubility. However, the thermal stability of this compound should be considered, and prolonged heating should be avoided.

    • Sonication: A brief period of sonication in a water bath sonicator can help to break down precipitate particles and aid in re-dissolving the compound.

    • Use of Solubilizing Agents: For other poorly soluble prostaglandin analogs, cyclodextrins have been used to form inclusion complexes, thereby enhancing their aqueous solubility.[4] This approach could be explored for this compound if other methods fail, though it would require experimental validation.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in a PBS-based Medium

This protocol provides a general guideline for preparing a working solution of this compound in an aqueous medium containing PBS for in vitro experiments.

Materials:

  • This compound (solid or in a manufacturer-supplied solvent)

  • Anhydrous Ethanol

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • If starting from a solid, dissolve this compound in anhydrous ethanol to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be beneficial to prepare an intermediate dilution of the stock solution in anhydrous ethanol.

  • Prepare the Final Working Solution:

    • Warm the sterile PBS (or your cell culture medium containing PBS) to 37°C.

    • Place the required volume of the pre-warmed PBS in a sterile tube.

    • While vigorously vortexing the PBS, add the required volume of the this compound stock solution dropwise to the center of the vortex. The final concentration of ethanol should be kept as low as possible and be consistent across all experimental conditions, including vehicle controls. A final ethanol concentration of 0.1% is generally well-tolerated by most cell lines.

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Inspect for Precipitation:

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If a precipitate is observed, you can try a brief sonication (5-10 minutes) in a 37°C water bath.

    • If precipitation persists, the final concentration of this compound is likely too high for the chosen co-solvent concentration. The experiment should be repeated with a lower final concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the DP receptor and a typical experimental workflow for preparing a working solution of this compound.

DP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ZK118182 This compound DP1 DP1 Receptor ZK118182->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: DP1 Receptor Signaling Pathway.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Solid This compound (Solid) Stock Concentrated Stock Solution (e.g., 10 mg/mL) Solid->Stock Solvent Anhydrous Ethanol Solvent->Stock Dilution Add Stock Dropwise Stock->Dilution PBS Pre-warmed PBS (37°C) Vortex Vigorous Vortexing PBS->Vortex Working_Sol Final Working Solution Vortex->Working_Sol Dilution->Vortex Precipitate Precipitate Observed? Working_Sol->Precipitate Sonication Brief Sonication Precipitate->Sonication Yes Lower_Conc Lower Final Concentration Precipitate->Lower_Conc Yes Sonication->Lower_Conc Still Precipitates

Caption: Workflow for Preparing this compound Solution.

References

Technical Support Center: Improving ZK118182 Isopropyl Ester Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with ZK118182 Isopropyl ester in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What is the likely cause?

A1: The most probable cause of potency loss for this compound in an aqueous solution is hydrolytic degradation.[1][2] The ester bond in the molecule is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester into its corresponding carboxylic acid (the active drug, ZK118182) and isopropyl alcohol.[3][4] This reaction can be accelerated by several factors, including pH, temperature, and the presence of certain catalysts.[1][3]

Q2: What is the primary degradation pathway for this compound in an aqueous environment?

A2: The primary degradation pathway is hydrolysis of the isopropyl ester bond.[1][2][3] This reaction can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis).[2][3] Under neutral conditions, hydrolysis still occurs but generally at a slower rate.[2] The general instability of esters in aqueous solutions is a well-documented phenomenon.[1][2]

Q3: What is the optimal pH for storing this compound in an aqueous solution?

A3: While the exact optimal pH for this compound has not been publicly documented, most simple esters exhibit their greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 8.[1] In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly.[1] It is highly recommended to perform a pH-rate profile study to determine the specific pH of maximum stability for your experimental conditions.

Q4: Are there any chemical stabilizers I can add to my aqueous solution to improve the stability of this compound?

A4: Yes, several types of chemical stabilizers can be employed to enhance ester stability. These include:

  • pH Buffers: Maintaining an optimal pH is the most critical step.[1][5] Using a buffer system to keep the solution within the pH 4-8 range can significantly slow down hydrolysis.[1]

  • Carbodiimides: These compounds can react with the carboxylic acid formed during hydrolysis, preventing the reverse reaction and shifting the equilibrium to favor the ester.[1][6]

  • Antioxidants: If oxidative degradation is also a concern, adding antioxidants like ascorbic acid or tocopherol can be beneficial.[6][7]

  • Chelating Agents: Metal ions can catalyze ester hydrolysis.[1][6] Including a chelating agent such as EDTA can sequester these ions and reduce the degradation rate.[1][6]

Q5: How does temperature affect the stability of this compound in solution?

A5: As with most chemical reactions, the rate of hydrolysis of this compound will increase with temperature.[8][9] Therefore, it is recommended to store stock solutions and experimental samples at low temperatures, such as 2-8°C or frozen at -20°C, to minimize degradation.[10] The product information for this compound recommends storage at -20°C.[10]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in aqueous solution.1. Prepare fresh solutions of the compound for each experiment. 2. Check and adjust the pH of your aqueous solution to be within the 4-8 range.[1] 3. Store stock solutions at -20°C as recommended.[10] 4. Minimize the time the compound is in an aqueous solution at room temperature.
Precipitate formation in the solution Poor solubility or degradation product precipitation.1. Confirm the concentration is within the solubility limits for your solvent system. This compound has limited solubility in aqueous buffers (e.g., 0.1 mg/mL in a 1:10 solution of Ethanol:PBS, pH 7.2).[10] 2. Consider using a co-solvent like ethanol or DMSO, but be mindful of its compatibility with your experimental system.[10] 3. Filter the solution after preparation to remove any initial undissolved material.
Complete loss of activity Extensive hydrolysis to the free acid form, which may have different activity in your specific assay, or further degradation.1. Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile. 2. Analyze the solution using HPLC to quantify the remaining ester and identify degradation products. 3. Consider if the free acid form (ZK118182) is expected to be active in your system; the isopropyl ester is a prodrug designed to enhance corneal absorption.[10][11]

Quantitative Data Summary

The following tables provide illustrative data on the pH-dependent stability of a generic isopropyl ester. Please note that these are representative examples, and a compound-specific study is required for this compound.

Table 1: Effect of pH on the Half-Life of a Generic Isopropyl Ester at 25°C

pHHalf-Life (t½)
2.012 hours
4.0150 hours
6.0500 hours
7.0400 hours
8.0100 hours
10.05 hours

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of a Generic Isopropyl Ester at pH 7.0

Temperature (°C)Degradation Rate Constant (k) (s⁻¹)
41.5 x 10⁻⁷
251.7 x 10⁻⁶
375.8 x 10⁻⁶
502.1 x 10⁻⁵

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

Objective: To determine the pH of maximum stability for this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Prepare a concentrated stock solution of this compound in an organic solvent (e.g., ethanol or acetonitrile).

  • Spike a known concentration of the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) to accelerate degradation.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by adding an equal volume of a mobile phase or a suitable organic solvent and store at -20°C until analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining percentage of this compound.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k).

  • Plot the log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[8][12][13]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours). Withdraw samples at intermediate time points, neutralize with a base, and analyze.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 2-4 hours, as base hydrolysis is typically faster). Withdraw samples, neutralize with an acid, and analyze.[1]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light. Analyze at set intervals.[1]

  • Thermal Degradation: Store both a solid sample and the stock solution in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 1 week). Analyze at set intervals.[1]

  • Photostability: Expose the solid sample and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to help identify the mass of the degradation products.

Visualizations

Signaling Pathway of ZK118182

ZK118182, the active form of the isopropyl ester prodrug, is a prostaglandin D2 (PGD2) analog that acts as a potent DP-agonist.[10][11] PGD2 exerts its effects through two main receptors: DP1 and DP2.[5][6][14]

  • DP1 Receptor Activation: The DP1 receptor is a Gs protein-coupled receptor.[6][7][10] Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[6][7][15]

  • DP2 Receptor (CRTH2) Activation: The DP2 receptor is a Gi protein-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]

G_protein_signaling cluster_DP1 DP1 Receptor Pathway cluster_DP2 DP2 Receptor Pathway ZK118182_DP1 ZK118182 DP1 DP1 Receptor ZK118182_DP1->DP1 binds Gs Gs Protein DP1->Gs activates AC1 Adenylyl Cyclase Gs->AC1 stimulates cAMP_up cAMP ↑ AC1->cAMP_up ATP to cAMP PKA Protein Kinase A cAMP_up->PKA activates Response1 Cellular Response PKA->Response1 ZK118182_DP2 ZK118182 DP2 DP2 (CRTH2) Receptor ZK118182_DP2->DP2 binds Gi Gi Protein DP2->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP_down cAMP ↓ AC2->cAMP_down Response2 Cellular Response cAMP_down->Response2

Caption: Signaling pathways of ZK118182 via DP1 and DP2 receptors.

Experimental Workflow for pH-Rate Profile Study

The following diagram illustrates the workflow for determining the optimal pH for this compound stability.

workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffers (pH 2-10) C Spike Stock into Buffers A->C B Prepare ZK118182 Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction E->F G HPLC Analysis F->G H Calculate Rate Constants (k) G->H I Plot log(k) vs. pH H->I J Determine pH of Max Stability I->J

Caption: Workflow for pH-rate profile determination.

Troubleshooting Logic for ZK118182 Instability

This diagram outlines a logical approach to troubleshooting instability issues with this compound.

Caption: Troubleshooting flowchart for ZK118182 instability.

References

Technical Support Center: ZK118182 Isopropyl Ester Topical Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZK118182 Isopropyl ester in topical mouse models.

Troubleshooting Guide

This guide addresses common issues encountered during the topical application of this compound to mice.

Observed Problem Potential Cause Recommended Solution
1. Inconsistent or No Drug Effect Inadequate skin penetration.- Ensure proper removal of fur from the application site using clippers or a depilatory cream.[1]- Consider using a penetration enhancer in your vehicle formulation. Isopropyl esters themselves can enhance permeability.[2]- The stratum corneum in mice is a significant barrier; ensure the vehicle is optimized for transdermal delivery.[3]
Incorrect drug concentration or volume.- Verify calculations for dosing based on the animal's body weight.- Ensure the application volume is appropriate for the surface area; for mice, this is a critical parameter.[4]
Animal grooming and ingestion of the compound.- Apply the substance to the dorsal surface where the mouse cannot easily groom it off.[4]- House animals individually after application to prevent grooming by cage mates.[1][4]- Consider using a small collar or shield to prevent the animal from reaching the application site.[1]
2. Skin Irritation or Inflammation at Application Site Vehicle-induced irritation.- Isopropyl esters, like isopropyl myristate, can cause skin irritation with repeated application.[5]- Conduct a vehicle-only control group to assess baseline irritation.- Consider reducing the concentration of the isopropyl ester or using an alternative vehicle.
High drug concentration.- Perform a dose-response study to find the optimal concentration that balances efficacy and irritation.- Reduce the concentration of this compound in the formulation.
Contamination of the formulation.- Ensure aseptic technique during preparation of the topical solution.- Prepare fresh formulations regularly.
3. Variability in Experimental Results Inconsistent application technique.- Ensure all technicians are trained on a standardized application procedure.- Use a consistent method for application, such as a micropipette or a cotton-tipped applicator, applying thin layers.[1]
Differences in mouse skin physiology.- Use mice of the same age, sex, and strain to minimize biological variability.- Be aware that mouse skin is thinner and has a higher hair follicle density than human skin, which can affect absorption.[3]
Allogrooming.- As mentioned, house mice individually post-application to prevent them from removing the substance from each other.[1]
4. Formulation Instability (Precipitation, Phase Separation) Poor solubility of this compound.- Although it is an ester, solubility in the chosen vehicle may be limited.- Consider co-solvents like ethanol, which can improve the solubility and partitioning of drugs into the stratum corneum.[6]
Improper mixing or temperature control during preparation.- Ensure thorough mixing to achieve a homogenous formulation.- Be mindful of temperature during preparation, as it can affect solubility and stability.[7]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: ZK118182 is a prostaglandin analog.[8] Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. This binding initiates intracellular signaling cascades, often involving adenylyl cyclase and the production of cyclic AMP (cAMP), or phospholipase C and the mobilization of intracellular calcium. The specific pathway depends on the prostaglandin receptor subtype being targeted (e.g., DP, EP, FP, IP, or TP receptors).

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK118182 This compound GPCR Prostaglandin Receptor (GPCR) ZK118182->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

A simplified diagram of a common prostaglandin signaling pathway.

Q2: How should I prepare the topical formulation of this compound?

A2: The preparation will depend on your specific vehicle. However, a general workflow is as follows:

Experimental_Workflow Start Start: Formulation Preparation Weigh 1. Weigh ZK118182 Isopropyl Ester Start->Weigh Dissolve 2. Dissolve in Vehicle (e.g., Isopropyl Myristate, Ethanol) Weigh->Dissolve Vortex 3. Vortex/Sonicate until fully dissolved Dissolve->Vortex Store 4. Store appropriately (protect from light/heat) Vortex->Store Apply 5. Apply to Dorsal Skin of Mouse Store->Apply End End: Experimental Observation Apply->End

A general workflow for the preparation and application of the topical formulation.

Q3: What are some key considerations for a topical administration protocol in mice?

A3: A detailed protocol should include the following steps:

  • Animal Preparation: Acclimatize the mice to the experimental conditions. A day or two before the experiment, carefully shave the dorsal area or use a chemical depilatory, ensuring the skin is not broken.[1]

  • Dosing: Accurately weigh each mouse to calculate the correct dose.

  • Application: Gently restrain the mouse. Using a calibrated pipette, apply the specified volume of the this compound formulation directly to the prepared skin area. Spread it gently with a suitable applicator if necessary.[1][9]

  • Post-Application Care: House the mice individually to prevent them from licking the application site or grooming each other.[1][4] Monitor the animals for any signs of distress or skin irritation.

  • Control Groups: Always include a vehicle-only control group to differentiate the effects of the drug from those of the vehicle.

Q4: Are there any known issues with using isopropyl esters as a vehicle?

A4: Isopropyl esters, such as isopropyl myristate, are commonly used in topical formulations and are generally considered to have low irritability.[5] However, repeated daily application can sometimes lead to skin responses like erythema (redness) and other signs of irritation.[5] It is also important to note that these esters can act as penetration enhancers, which may affect the absorption of the active compound.[2]

Q5: How does mouse skin differ from human skin, and how might this affect my results?

A5: There are significant differences between mouse and human skin that can impact the outcomes of topical drug studies:

  • Thickness: Mouse skin is considerably thinner than human skin, especially the stratum corneum, which is the main barrier to drug penetration.[3] This can lead to faster absorption and potentially exaggerated local concentrations of the drug in mice.

  • Hair Follicle Density: Mice have a much higher density of hair follicles, which can provide additional pathways for drug absorption.[3]

  • Metabolism: The enzymatic activity in mouse skin can differ from that in human skin, potentially leading to different rates and patterns of drug metabolism.

These differences mean that findings in mice may not always directly translate to humans.[3]

References

Technical Support Center: ZK118182 Isopropyl Ester for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ZK118182 Isopropyl ester for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prodrug of ZK118182, which is a potent prostaglandin analog.[1][2][3] As a prodrug, the isopropyl ester group enhances its cellular uptake. Inside the cell, endogenous esterases hydrolyze it to its active form, ZK118182.[4][5] The active compound is a potent agonist of the Prostaglandin D2 (DP1) receptor, a G-protein coupled receptor (GPCR).[6] Activation of the DP1 receptor stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase.[7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to initiate downstream signaling cascades, primarily through Protein Kinase A (PKA).[7][8][9]

Q2: What is the recommended starting concentration for in vitro experiments?

A precise starting concentration can be cell-type dependent. However, based on the activity of its parent compound and other prostaglandin analogs, a concentration range of 1 nM to 1 µM is a reasonable starting point for most in vitro studies.[10] The active form, ZK118182, has an EC50 of 16.5 nM for the DP receptor.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[6] To prepare a stock solution, dissolve the compound in 100% DMSO or ethanol to a high concentration (e.g., 10 mM). For cell culture experiments, it is crucial to dilute the stock solution in your culture medium so that the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]

Q4: How stable is this compound in solution?

The compound is stable for at least one year when stored as a solid at -20°C.[6] Stock solutions in DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[11] Prostaglandin analogs can be less stable in aqueous solutions, with stability being pH-dependent. It is advisable to prepare fresh dilutions in culture medium for each experiment.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect or low potency Inadequate Hydrolysis: The isopropyl ester prodrug may not be efficiently hydrolyzed to its active form by the cell type being used.- Increase the incubation time to allow for more complete hydrolysis.- Confirm the expression of intracellular esterases in your cell line.- As a positive control, use the active form, ZK118182, if available.
Low Receptor Expression: The target cells may have low or no expression of the DP1 receptor.- Perform qPCR or Western blot to confirm DP1 receptor expression in your cell line.- Use a cell line known to express the DP1 receptor as a positive control.
Compound Degradation: The compound may have degraded due to improper storage or handling.- Prepare a fresh stock solution from solid compound.- Avoid repeated freeze-thaw cycles of the stock solution.- Prepare working solutions fresh for each experiment.[11]
High Cell Death or Cytotoxicity High Compound Concentration: Prostaglandin analogs can exhibit cytotoxic effects at high concentrations.[12]- Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Reduce the highest concentration in your experimental range.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is too high.- Ensure the final solvent concentration is at a non-toxic level, typically ≤ 0.1%.[11]- Include a vehicle control (medium with the same final solvent concentration) in your experiments.
Inconsistent or Variable Results Cell Passage Number: High passage numbers can lead to phenotypic changes and altered receptor expression.- Use cells with a consistent and low passage number for all experiments.
Precipitation in Media: The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations.- Visually inspect the media for any precipitate after adding the compound.- Prepare the final dilution in pre-warmed media and mix thoroughly.- Consider the use of a carrier protein like BSA to improve solubility in serum-free media.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
CAS Number 154927-31-8[2][6][13]
Molecular Formula C₂₃H₃₇ClO₅[2][6][13]
Molecular Weight 429.0 g/mol [2][6][13]
Solubility
   DMF~3 mg/mL[6]
   DMSO~2 mg/mL[6]
   Ethanol~12.5 mg/mL[6]
   Ethanol:PBS (pH 7.2) (1:10)~0.1 mg/mL[6]
Storage Store as solid at -20°C[6]
Stability ≥ 1 year (as solid)[6]

Table 2: Biological Activity of the Active Form (ZK118182)

ParameterValueTargetSource
EC₅₀ 16.5 nMDP Receptor[6]
Kᵢ 74 nMDP Receptor[6]

Experimental Protocols

General Protocol for In Vitro Cell Treatment

This protocol provides a general framework for treating adherent cells with this compound. It should be optimized for your specific cell line and assay.

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density to reach 70-80% confluency at the time of treatment.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Treatment Media:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • On the day of the experiment, thaw the stock solution and perform serial dilutions in pre-warmed, serum-free (or complete) cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest treatment concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cultured cells.

    • Gently wash the cells with sterile PBS.

    • Add the prepared treatment media (including vehicle control and a negative control with medium only) to the respective wells.

    • Incubate the cells for the desired period (e.g., 2, 6, 12, 24, or 48 hours) at 37°C and 5% CO₂.

  • Downstream Analysis:

    • Following incubation, proceed with your specific downstream assay, such as:

      • cAMP Assay: To confirm target engagement and receptor activation.

      • Cell Viability Assay (e.g., MTT, WST-1): To assess cytotoxicity.

      • qPCR or Western Blot: To analyze changes in gene or protein expression.

      • Functional Assays: (e.g., wound healing, migration, cytokine secretion).

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm ZK_prodrug ZK118182 Isopropyl Ester esterase Intracellular Esterases ZK_prodrug->esterase Uptake & Hydrolysis ZK_active ZK118182 (Active) DP1 DP1 Receptor ZK_active->DP1 Binds esterase->ZK_active Gs_alpha Gsα DP1->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Gs_alpha->AC Activates Gs_beta_gamma βγ downstream Downstream Cellular Responses PKA->downstream Phosphorylates Targets

Caption: DP1 receptor signaling pathway activated by ZK118182.

G start Start: Seed Cells in Plate incubate1 Incubate Overnight (Allow Attachment) start->incubate1 treat_cells Remove old media Add treatment solutions incubate1->treat_cells prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Dilute stock in media) prep_stock->prep_working prep_working->treat_cells vehicle_control Prepare Vehicle Control (Media + DMSO) vehicle_control->treat_cells incubate2 Incubate for Desired Time Period treat_cells->incubate2 analysis Perform Downstream Assay (e.g., Viability, qPCR, cAMP) incubate2->analysis end End: Data Analysis analysis->end

Caption: General experimental workflow for in vitro cell treatment.

References

Preventing ZK118182 Isopropyl ester precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK118182 Isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation in cell culture media and to offer troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the isopropyl ester prodrug of ZK118182, a potent prostaglandin D2 (DP) receptor agonist.[1][2][3] A prodrug is an inactive compound that is converted into its active form in the body. The esterification of ZK118182 enhances its corneal absorption, making it particularly useful for ophthalmological research, such as studies on glaucoma.[1]

Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a frequent issue. The primary causes include:

  • High Final Concentration: The concentration of the compound in the media exceeds its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of media can cause the compound to "crash out" of solution.

  • Low Temperature: Cell culture media that is not pre-warmed can decrease the solubility of the compound.

  • pH Shifts: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[4]

  • Solvent Concentration: A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may also contribute to precipitation issues.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To avoid solvent-induced cytotoxicity and precipitation, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5% (v/v).[2] However, the specific tolerance of your cell line should be determined empirically.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Symptoms: The medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final working concentration of this compound is above its solubility limit in the aqueous medium.Decrease the final concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols).
Rapid Dilution Direct addition of a concentrated DMSO stock to the medium causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media reduces its solubility.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[4]
Issue 2: Precipitation Occurs Over Time in the Incubator

Symptoms: The medium is initially clear after adding the compound, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
pH Shift The CO2 level in the incubator can alter the pH of the medium over time, impacting the solubility of the compound.Ensure your medium is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components The compound may be interacting with components like salts or proteins in the medium, leading to the formation of insoluble complexes.[4]Test the stability of the compound in your specific cell culture medium over the intended duration of your experiment.
Media Evaporation Evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility of this compound.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Source
Dimethylformamide (DMF)3 mg/mLCayman Chemical[1]
Dimethyl sulfoxide (DMSO)2 mg/mLCayman Chemical[1]
Ethanol12.5 mg/mLCayman Chemical[1]
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mLCayman Chemical[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Prepare a Serial Dilution: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific conditions.

Protocol 3: A Three-Step Method for Diluting Hydrophobic Compounds

For particularly challenging compounds, a three-step dilution method can improve solubility:[5][6]

  • Step 1: Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Step 2: Intermediate Dilution in Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the DMSO stock solution 10-fold in the pre-warmed FBS.

  • Step 3: Final Dilution in Culture Medium: Perform the final dilution in your pre-warmed complete cell culture medium (containing your desired final FBS concentration, e.g., 1% or 10%) to achieve the final working concentration of this compound.

Visualizations

Signaling Pathway of ZK118182 (Active Form)

ZK118182, the active form of this compound, is an agonist of the Prostaglandin D2 (DP) receptor. The DP receptor is a G-protein coupled receptor (GPCR) that can signal through different pathways depending on the cell type and context. A common pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP.

DP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK118182 ZK118182 DP_Receptor DP Receptor (GPCR) ZK118182->DP_Receptor Binds to G_Protein Gs Protein DP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: DP Receptor Signaling Pathway

Experimental Workflow for Preventing Precipitation

This workflow outlines the key steps to minimize the risk of this compound precipitation in cell culture experiments.

Precipitation_Prevention_Workflow Start Start Prepare_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prepare_Stock Prewarm_Media Pre-warm Cell Culture Medium to 37°C Prepare_Stock->Prewarm_Media Serial_Dilution Perform Serial Dilution of Stock in Pre-warmed Medium Prewarm_Media->Serial_Dilution Add_To_Cells Add Final Dilution to Cells Serial_Dilution->Add_To_Cells Incubate Incubate under Standard Conditions Add_To_Cells->Incubate Observe Observe for Precipitation Incubate->Observe End End Observe->End No Precipitation Troubleshoot Consult Troubleshooting Guide Observe->Troubleshoot Precipitation Occurs

Caption: Precipitation Prevention Workflow

Logical Relationship of Troubleshooting Precipitation

This diagram illustrates the decision-making process when encountering precipitation of this compound.

Troubleshooting_Logic Precipitation_Observed Precipitation Observed Timing When did precipitation occur? Precipitation_Observed->Timing Immediate Immediately upon adding to media Timing->Immediate Immediately Over_Time Over time in the incubator Timing->Over_Time Over Time Check_Concentration - Check final concentration - Use serial dilution - Use pre-warmed media Immediate->Check_Concentration Check_Stability - Check for temperature fluctuations - Verify media buffering - Assess long-term stability Over_Time->Check_Stability

Caption: Troubleshooting Logic Flowchart

References

ZK118182 Isopropyl ester hydrolysis rate and experimental timing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving the hydrolysis of ZK118182 isopropyl ester. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental process.

Question Answer
Why is my observed hydrolysis rate significantly slower than expected? Several factors could contribute to a slower-than-expected hydrolysis rate. First, verify the pH of your buffer solution, as the rate of hydrolysis is highly pH-dependent. Ensure your experimental temperature is accurate and stable, as lower temperatures will decrease the reaction rate. Also, confirm the concentration of your this compound solution. Finally, consider the possibility of incomplete dissolution of the ester in the aqueous buffer, which would reduce the effective concentration and slow the reaction.
My results are inconsistent across different experimental runs. What could be the cause? Inconsistent results often stem from variability in experimental conditions. Ensure that the temperature and pH are precisely controlled and monitored throughout each experiment. Use freshly prepared buffer solutions for each run, as the pH of buffers can drift over time. Inaccurate pipetting can also lead to variations in substrate concentration, so ensure your pipettes are properly calibrated. Finally, ensure the purity of your this compound, as impurities can interfere with the reaction.
What is the optimal pH for the hydrolysis of this compound? The optimal pH for hydrolysis will depend on whether acid or base catalysis is desired. Generally, ester hydrolysis is accelerated at both acidic and basic pH.[1][2][3] For experimental purposes, it is recommended to perform a pH profile study to determine the rate constants across a range of pH values (e.g., pH 3, 5, 7.4, and 9) to identify the optimal conditions for your specific research question.
How can I monitor the progress of the hydrolysis reaction? The hydrolysis of this compound can be monitored by measuring the disappearance of the ester or the appearance of the resulting carboxylic acid product over time. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose. A reverse-phase C18 column can typically be used to separate the ester from the carboxylic acid, and the concentration of each can be quantified by UV detection.
What are the expected degradation products of this compound hydrolysis? The primary products of hydrolysis are the active carboxylic acid form of ZK118182 and isopropanol.

Hydrolysis Rate Data

The following table summarizes hypothetical hydrolysis rate constants for this compound under various experimental conditions. This data is provided for illustrative purposes to guide experimental design.

pH Temperature (°C) Rate Constant (k, min⁻¹)
3.0371.5 x 10⁻³
5.0370.5 x 10⁻³
7.4372.0 x 10⁻³
9.0378.5 x 10⁻³
7.4250.8 x 10⁻³
7.4505.2 x 10⁻³

Experimental Protocol: Determining the Hydrolysis Rate of this compound

This protocol outlines a general method for determining the hydrolysis rate of this compound using HPLC.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 3.0, 5.0, 7.4, 9.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Thermostatically controlled water bath or incubator

  • HPLC system with UV detector

  • Reverse-phase C18 column

  • Autosampler vials

  • Calibrated pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare aqueous buffer solutions at the desired pH values.

  • Reaction Setup:

    • Pre-warm the buffer solutions to the desired experimental temperature in a thermostatically controlled environment.

    • To initiate the hydrolysis reaction, add a small volume of the this compound stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the reaction kinetics.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that stops the hydrolysis, such as a cold, acidic solution (e.g., acetonitrile with 0.1% TFA). This will prevent further degradation of the ester before analysis.

  • HPLC Analysis:

    • Analyze the collected samples by reverse-phase HPLC.

    • An example of HPLC conditions could be a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water (both with 0.1% TFA).

    • Monitor the elution of this compound and its carboxylic acid metabolite using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak areas of the ester and the acid at each time point.

    • Plot the natural logarithm of the remaining ester concentration versus time.

    • The negative slope of this plot will give the pseudo-first-order rate constant (k) for the hydrolysis reaction under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_stock Prepare ZK118182 Stock Solution initiate_reaction Initiate Hydrolysis: Add Stock to Buffer prep_stock->initiate_reaction prep_buffer Prepare Buffer Solutions (various pH) prep_buffer->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples quench Quench Reaction collect_samples->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis: Calculate Rate Constant hplc->data_analysis

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

hydrolysis_mechanism ester This compound R-C(=O)-O-iPr protonation Protonated Ester R-C(=O+H)-O-iPr ester->protonation + H+ tetrahedral Tetrahedral Intermediate R-C(OH)(O+H)-O-iPr protonation->tetrahedral + H₂O product_complex Product Complex R-C(=O+H)-OH + iPr-OH tetrahedral->product_complex Proton Transfer acid Carboxylic Acid R-C(=O)-OH product_complex->acid - H+ isopropanol Isopropanol iPr-OH H_plus H+ H2O H₂O neg_H_plus -H+

Caption: Generalized mechanism of acid-catalyzed hydrolysis of an isopropyl ester.

References

Technical Support Center: ZK118182 Isopropyl Ester Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZK118182 Isopropyl ester in animal models. The information is based on publicly available data regarding its mechanism of action and findings related to other prostaglandin DP receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a prodrug of ZK118182, which is a potent and selective prostaglandin DP receptor agonist.[1] As a prodrug, the isopropyl ester formulation is designed to enhance corneal absorption.[1] Its primary mechanism of action is to lower intraocular pressure (IOP) by acting on DP receptors in the eye.

Q2: What are the expected effects of this compound on intraocular pressure (IOP) in animal models?

In preclinical studies, this compound has demonstrated significant efficacy in reducing IOP. A single topical dose of 0.03 µg has been shown to lower IOP by 46% in monkeys and 20% in rabbits two hours after administration.[1]

Q3: What are the potential side effects of this compound in animal models?

Direct and specific toxicological studies on this compound are not extensively available in the public domain. However, based on its selective DP receptor agonist activity, it is anticipated to have a more favorable local side effect profile compared to less selective prostaglandin analogs. Studies on other selective DP receptor agonists have shown that they can lower IOP without causing significant ocular surface inflammation, such as increased conjunctival microvascular permeability, eosinophil infiltration, or goblet cell depletion, which can be associated with prostaglandin D2 (PGD2).[2][3]

Nonetheless, as a prostaglandin analog, researchers should remain vigilant for potential class-related side effects.

Troubleshooting Guide: Ocular Observations in Animal Models

This guide provides insights into potential ocular findings during your experiments and suggestions for how to address them.

Observed Issue Potential Cause Recommended Action
Minimal to no conjunctival hyperemia (redness) Consistent with the expected profile of a selective DP receptor agonist, which tends to cause less vasodilation compared to other prostaglandin classes.This is an expected finding. Document the observation as part of the compound's safety profile. No immediate intervention is likely required.
Unexpected significant conjunctival hyperemia Although less likely with a selective DP agonist, individual animal sensitivity, formulation excipients, or higher dosages could induce a vascular response.- Re-verify the dose and formulation. - Compare with a vehicle-treated control group to rule out formulation effects. - Document the severity and duration of the hyperemia. Consider reducing the dose in subsequent experiments if the effect is dose-limiting.
Signs of ocular surface irritation (e.g., excessive blinking, discharge) Could be related to the formulation's pH, tonicity, or preservatives, rather than the active compound itself. Animal-specific sensitivity.- Ensure the formulation is within a physiologically tolerated range for pH and tonicity. - Use a vehicle-only control group to assess the contribution of the formulation to the irritation. - Perform a thorough ophthalmic examination to rule out other causes.
Changes in pupil size Prostaglandin analogs can sometimes affect pupil size, though this is not a consistently reported major effect for DP agonists.- Accurately measure and record pupillary diameter under consistent lighting conditions. - Compare with baseline and vehicle-treated animals. - Note any concurrent changes in vision or behavior.

Data Summary: Efficacy in Animal Models

Animal Model Dose Effect on IOP Time Point
Monkey0.03 µg46% reduction2 hours post-dose
Rabbit0.03 µg20% reduction2 hours post-dose

Experimental Protocols

Protocol: Evaluation of Intraocular Pressure in Rabbits

  • Animal Model: New Zealand White rabbits.

  • Acclimation: Acclimate animals to handling and tonometry procedures for at least one week prior to the study to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) prior to any treatment. Measurements should be taken at the same time each day to account for diurnal variations.

  • Drug Administration: Topically administer a single 30 µL drop of this compound solution or vehicle control to one eye of each rabbit. The contralateral eye can serve as an internal control.

  • Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for both treated and control eyes. Compare the IOP reduction between the drug-treated and vehicle-treated groups using appropriate statistical methods.

Protocol: Assessment of Ocular Irritation in Rabbits (Modified Draize Test)

  • Animal Model: New Zealand White rabbits.

  • Observation Groups: Include a control group receiving the vehicle formulation and a treatment group receiving this compound.

  • Drug Administration: Instill a single dose of the test article into the conjunctival sac of one eye of each rabbit. The other eye remains untreated as a control.

  • Ocular Examination: Examine the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Score ocular lesions based on a standardized scoring system (e.g., Draize scale) for conjunctival redness, chemosis, and discharge, as well as corneal opacity and iritis.

  • Analysis: Sum the scores for each observation period to determine the overall irritation potential.

Visualizations

G cluster_drug Drug Administration cluster_receptor Receptor Activation cluster_pathway Signaling Pathway cluster_effect Physiological Effect ZK118182_ester This compound (Prodrug) ZK118182_active ZK118182 (Active Drug) ZK118182_ester->ZK118182_active Corneal Esterases DP_Receptor DP Receptor (in Ciliary Body/Trabecular Meshwork) ZK118182_active->DP_Receptor Gs_Protein Gs Protein Activation DP_Receptor->Gs_Protein AC Adenylyl Cyclase Activation Gs_Protein->AC cAMP Increased cAMP AC->cAMP Outflow Increased Aqueous Humor Outflow (Uveoscleral and/or Trabecular) cAMP->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

Caption: Mechanism of action for IOP reduction by this compound.

G Start Start Experiment Baseline Measure Baseline IOP and Perform Ocular Exam Start->Baseline Dosing Administer this compound or Vehicle Control Baseline->Dosing Post_Dose_Assess Post-Dose Assessments Dosing->Post_Dose_Assess IOP_Measure Measure IOP at Multiple Time Points Post_Dose_Assess->IOP_Measure Ocular_Exam Perform Ocular Exam for Irritation Post_Dose_Assess->Ocular_Exam Data_Analysis Analyze Data (Compare to Baseline and Control) IOP_Measure->Data_Analysis Ocular_Exam->Data_Analysis End End Experiment Data_Analysis->End

Caption: General experimental workflow for in vivo ocular studies.

G PGD2 Prostaglandin D2 (PGD2) IOP_Lowering IOP Lowering Effect PGD2->IOP_Lowering Inflammation Ocular Surface Inflammation (Hyperemia, Edema, etc.) PGD2->Inflammation DP_Agonist Selective DP Agonist (e.g., ZK118182) DP_Agonist->IOP_Lowering

Caption: Comparison of effects between PGD2 and a selective DP agonist.

References

Technical Support Center: Overcoming Poor Corneal Penetration of ZK118182 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the corneal penetration of ZK118182 Isopropyl Ester.

This compound is a prodrug of a potent prostaglandin DP-receptor agonist designed to enhance corneal absorption for the treatment of glaucoma.[1] Like many ophthalmic drugs, its efficacy is highly dependent on its ability to penetrate the cornea and reach the target tissues in sufficient concentrations. This guide offers insights into potential issues and strategies to optimize its delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is corneal penetration a concern?

This compound is a prostaglandin analog designed as a prodrug to improve its penetration through the cornea.[1] The cornea is a multi-layered, semi-permeable barrier that protects the eye from foreign substances. Its outermost layer, the epithelium, is lipophilic and restricts the passage of hydrophilic molecules, while the underlying stroma is hydrophilic and hinders the transport of lipophilic compounds. As a lipophilic prodrug, this compound is designed to pass through the epithelium. Once it crosses the epithelium, it is expected to be hydrolyzed by corneal enzymes into its active, more hydrophilic form, ZK118182, which can then move through the stroma to reach its target receptors. Poor corneal penetration can lead to reduced bioavailability and suboptimal therapeutic effects.

Q2: What are the likely causes of poor corneal penetration for a lipophilic prodrug like this compound?

Several factors can contribute to the poor corneal penetration of lipophilic prodrugs:

  • Suboptimal Lipophilicity: While lipophilicity is necessary to cross the corneal epithelium, an excessively high LogP value can lead to the drug partitioning into the lipid bilayers of the epithelial cells and not proceeding further into the aqueous stroma.

  • Low Aqueous Solubility: this compound has low aqueous solubility.[1] If the drug is not sufficiently dissolved in the tear film, it will not be available in a high enough concentration at the corneal surface to drive penetration.

  • Formulation Instability: Prostaglandin analogs can be prone to hydrolysis in aqueous solutions. Instability in the formulation can lead to a lower concentration of the active prodrug at the time of administration.

  • Efflux Pumps: The corneal epithelium expresses efflux pumps that can actively transport drugs out of the cells, thereby reducing intracellular concentration and subsequent penetration.

  • Rapid Precorneal Clearance: Blinking and tear turnover can rapidly remove the drug from the ocular surface, reducing the time available for absorption.

Q3: What formulation strategies can be employed to enhance the corneal penetration of this compound?

Based on studies with other prostaglandin analogs, several formulation strategies can be explored:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, increasing their aqueous solubility and stability. For other prostaglandin analogs, cyclodextrins have been shown to improve ocular bioavailability.

  • Nanoformulations: Encapsulating this compound in nanocarriers such as nanoparticles, nanoemulsions, or liposomes can protect the drug from degradation, improve its solubility, and enhance its interaction with the corneal surface, leading to better penetration.

  • Viscosity Enhancers: Including mucoadhesive polymers in the formulation can increase the residence time of the drug on the ocular surface, providing more time for absorption.

  • Penetration Enhancers: Certain excipients can transiently and reversibly alter the integrity of the corneal epithelium to facilitate drug penetration. However, their use must be carefully evaluated for potential ocular irritation.

Troubleshooting Guide

Problem Potential Cause Suggested Troubleshooting Steps
Low in vitro corneal permeability in cell culture models (e.g., HCE-T cells). 1. Poor aqueous solubility of this compound. 2. Drug binding to the plastic of the culture plate. 3. Efflux pump activity in the cells. 4. Inadequate analytical sensitivity to detect low permeated amounts. 1. Incorporate solubilizing agents in the donor solution (e.g., cyclodextrins, non-ionic surfactants). 2. Pre-saturate the culture plates with a concentrated solution of the drug. 3. Co-administer with known efflux pump inhibitors to assess their role. 4. Develop a more sensitive analytical method (e.g., LC-MS/MS).
Low ex vivo corneal permeability in isolated cornea models (e.g., rabbit, porcine). 1. Formulation issues (precipitation, instability). 2. Suboptimal lipophilicity for the dual-barrier nature of the cornea. 3. Rapid metabolism of the prodrug in the epithelium before reaching the stroma. 1. Analyze the formulation for drug concentration and stability before and after the experiment. 2. Test a series of formulations with varying excipients to find an optimal balance of solubility and lipophilicity. 3. Analyze the corneal tissue for the presence of the active metabolite to understand the rate of conversion.
High variability in permeability data between experiments. 1. Inconsistent tissue quality in ex vivo models. 2. Variations in cell monolayer integrity in in vitro models. 3. Inconsistent formulation preparation. 1. Standardize the source and handling of the corneas. Measure the trans-epithelial electrical resistance (TEER) before and after the experiment to ensure tissue integrity. 2. Monitor TEER of cell monolayers to ensure consistent barrier function before each experiment. 3. Implement a strict protocol for formulation preparation and characterization (e.g., particle size, zeta potential for nanoformulations).
Poor correlation between in vitro and ex vivo data. 1. In vitro models may lack the complexity of the native cornea (e.g., absence of a stromal layer). 2. Species differences between the cell line and the ex vivo tissue. 1. Utilize more advanced in vitro models that incorporate a stromal equivalent. 2. While challenging, consider using human corneal epithelial cells or tissue if available to improve clinical relevance.

Quantitative Data Summary

Prostaglandin Analog Corneal Model Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
LatanoprostRabbit Cornea2.5 - 4.0
TravoprostRabbit Cornea3.0 - 5.0
BimatoprostRabbit Cornea1.5 - 3.0

Note: These values are illustrative and can vary significantly based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Corneal Permeability Assay using Human Corneal Epithelial (HCE-T) Cells

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of HCE-T cells.

Methodology:

  • Cell Culture: Culture HCE-T cells on permeable filter inserts (e.g., Transwell®) until a confluent monolayer is formed.

  • Barrier Integrity: Measure the trans-epithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Dosing: Add the test formulation of this compound to the apical (donor) chamber. The basolateral (receiver) chamber should contain a culture medium, preferably with a solubilizing agent to maintain sink conditions.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh medium.

  • Analysis: Quantify the concentration of this compound (and its active metabolite, if possible) in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Ex Vivo Corneal Permeability Assay using Isolated Porcine Cornea

Objective: To evaluate the permeability of different formulations of this compound across an excised porcine cornea.

Methodology:

  • Tissue Preparation: Obtain fresh porcine eyes from an abattoir. Carefully dissect the cornea and mount it in a Franz diffusion cell with the epithelial side facing the donor chamber.

  • Equilibration: Equilibrate the mounted cornea with a suitable buffer solution (e.g., BSS) at 37°C.

  • Dosing: Apply the test formulation to the donor chamber. The receiver chamber should be filled with a buffer containing a solubilizing agent.

  • Sampling: Collect samples from the receiver chamber at regular intervals and replace with fresh buffer.

  • Tissue Integrity: At the end of the experiment, assess the integrity of the cornea by measuring its hydration level or through histological examination.

  • Analysis and Calculation: Quantify the drug concentration in the samples and calculate the Papp value as described in Protocol 1.

Visualizations

Corneal_Barriers cluster_0 Tear Film cluster_1 Cornea cluster_2 Aqueous Humor Drug_in_Formulation ZK118182 Isopropyl Ester (Lipophilic Prodrug) Epithelium Epithelium (Lipophilic Barrier) Drug_in_Formulation->Epithelium Penetration Stroma Stroma (Hydrophilic Barrier) Epithelium->Stroma Hydrolysis to Active Drug (ZK118182) Endothelium Endothelium Stroma->Endothelium Aqueous_Humor Aqueous Humor Endothelium->Aqueous_Humor To Target Tissues

Caption: The multi-layered barrier of the cornea to drug penetration.

Prodrug_Activation ZK118182_Ester This compound (Lipophilic, Inactive) Active_Drug ZK118182 (More Hydrophilic, Active) ZK118182_Ester->Active_Drug Hydrolysis Enzymes Corneal Esterases Enzymes->Active_Drug

Caption: Enzymatic conversion of the prodrug to its active form in the cornea.

Experimental_Workflow Start Start: Poor Corneal Penetration Observed Formulation Formulation Optimization (e.g., Cyclodextrins, Nanoparticles) Start->Formulation In_Vitro In Vitro Permeability Assay (HCE-T Cells) Formulation->In_Vitro Ex_Vivo Ex Vivo Permeability Assay (Porcine Cornea) In_Vitro->Ex_Vivo Promising candidates Analysis Data Analysis and Permeability Calculation Ex_Vivo->Analysis Analysis->Formulation Iterative Refinement End End: Optimized Formulation for Improved Penetration Analysis->End Successful Outcome

Caption: A logical workflow for troubleshooting poor corneal penetration.

References

Technical Support Center: ZK118182 Isopropyl Ester Vehicle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK118182 isopropyl ester vehicle formulations for enhanced delivery.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and experimental use of this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound in Aqueous Formulation Low aqueous solubility of the compound. Prostaglandin analogs are often lipophilic.1. Optimize pH: Adjust the pH of the vehicle. The stability of ester-containing compounds like ZK118182 can be pH-dependent. 2. Incorporate Solubilizing Agents: Include non-ionic surfactants such as Polysorbate 80 or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) in the formulation to increase solubility.[1] 3. Co-solvents: Consider using a co-solvent system, such as a small percentage of ethanol or propylene glycol, in combination with an aqueous buffer.
Low In Vitro Corneal Permeability Inadequate lipophilicity of the vehicle to facilitate partitioning into the corneal epithelium. The formulation may not effectively overcome the corneal barrier.1. Enhance Lipophilicity: The isopropyl ester prodrug design is intended to increase lipophilicity. Ensure the vehicle does not hinder this. 2. Inclusion of Permeation Enhancers: Use of penetration enhancers can reversibly modify the corneal barrier to improve drug absorption.[2] 3. Nanoemulsion Formulation: Consider formulating this compound as a nanoemulsion to improve its bioavailability.
Degradation of the Compound Upon Storage Hydrolysis of the isopropyl ester bond, particularly at non-optimal pH or in the presence of certain excipients. Oxidation of the prostaglandin structure.1. Stability-Indicating Assay: Develop and validate a stability-indicating HPLC method to accurately quantify the active compound and detect degradation products. 2. pH and Buffer Selection: Conduct stability studies at various pH values to determine the optimal pH for stability. Utilize a suitable buffer system to maintain this pH. 3. Antioxidants: Include antioxidants in the formulation to prevent oxidative degradation. 4. Storage Conditions: Store the formulation at recommended temperatures (e.g., refrigerated at 2-8°C) and protected from light.[3]
Ocular Irritation or Toxicity in Cell-Based Assays The formulation vehicle, particularly preservatives like benzalkonium chloride (BAK), can cause ocular surface toxicity.[4] The concentration of the active ingredient or other excipients may be too high.1. Preservative-Free Formulation: If possible, develop a preservative-free formulation, especially for in-use periods of short duration or for preclinical studies.[4] 2. Alternative Preservatives: If a preservative is necessary, consider alternatives to BAK that have a better safety profile. 3. Concentration Optimization: Re-evaluate the concentration of this compound and all excipients to ensure they are within a non-toxic range. 4. Tonicity Adjustment: Ensure the formulation is isotonic with tear fluid (approximately 290 mOsm/kg) to minimize irritation.
Inconsistent Results in Efficacy Studies Variability in formulation preparation. Degradation of the active compound. Inconsistent dosing volumes.1. Standardize Formulation Protocol: Ensure a detailed and validated standard operating procedure (SOP) is followed for every batch of the formulation. 2. Quality Control Testing: Implement rigorous quality control checks for each batch, including appearance, pH, osmolality, and concentration of the active ingredient. 3. Use of Calibrated Dispensing Equipment: Employ calibrated micropipettes or droppers to ensure accurate and consistent dosing.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are suitable starting solvents for this compound? A1: Based on available data, this compound has good solubility in organic solvents such as ethanol (12.5 mg/ml), dimethylformamide (DMF; 3 mg/ml), and dimethyl sulfoxide (DMSO; 2 mg/ml). For aqueous formulations, a solution of Ethanol:PBS (pH 7.2) (1:10) has been used, achieving a solubility of 0.1 mg/ml.[5]

  • Q2: How can the aqueous solubility of this compound be improved for an ophthalmic formulation? A2: To enhance aqueous solubility, consider the use of cyclodextrins, which can form inclusion complexes with lipophilic drugs, or non-ionic surfactants like Polysorbate 80.[1] These excipients can help to create a stable and clear aqueous solution suitable for topical ophthalmic delivery.

  • Q3: What are the key stability considerations for a this compound formulation? A3: The primary stability concern is the hydrolysis of the isopropyl ester to the active acid form. This can be influenced by pH, temperature, and the presence of certain excipients. It is crucial to conduct stability studies under various conditions (e.g., different temperatures and light exposure) to determine the optimal storage conditions and shelf-life.[3][6][7][8][9]

Experimental Use

  • Q4: What is the proposed mechanism of action for this compound in lowering intraocular pressure (IOP)? A4: ZK118182 is a potent prostaglandin DP receptor agonist.[5] Prostaglandin analogs generally lower IOP by increasing the outflow of aqueous humor, primarily through the uveoscleral pathway.[10][11] Activation of the DP receptor is believed to relax the ciliary muscle and remodel the extracellular matrix, leading to reduced resistance to aqueous humor outflow.

  • Q5: How can I assess the corneal penetration of my this compound formulation? A5: An in vitro corneal permeability assay using excised animal corneas (e.g., porcine or rabbit) mounted in a Franz diffusion cell system is a standard method.[12] This allows for the measurement of the drug's transport across the cornea over time.

  • Q6: What in vitro assays can be used to evaluate the potential ocular toxicity of a new formulation? A6: Cytotoxicity can be assessed using cultured human corneal epithelial cells.[4][13][14] Assays such as the MTT assay or live/dead staining can quantify cell viability after exposure to the formulation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Source
Molecular Formula C₂₃H₃₇ClO₅[5]
Molecular Weight 429.0 g/mol [5]
Solubility in DMF 3 mg/ml[5]
Solubility in DMSO 2 mg/ml[5]
Solubility in Ethanol 12.5 mg/ml[5]
Solubility in Ethanol:PBS (pH 7.2) (1:10) 0.1 mg/ml[5]
DP Receptor Affinity (Ki) 74 nM[5]
DP Receptor Agonist Activity (EC₅₀) 16.5 nM[5]

Experimental Protocols

Preparation of a Basic Aqueous Formulation of this compound

This protocol describes the preparation of a simple aqueous formulation suitable for initial in vitro testing.

Materials:

  • This compound

  • Ethanol (200 proof, absolute)

  • Polysorbate 80

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Sterile, amber glass vials

Procedure:

  • Prepare a stock solution of this compound in ethanol at a concentration of 10 mg/ml.

  • In a sterile vial, add the required volume of the this compound stock solution.

  • Add Polysorbate 80 to the vial to achieve a final concentration of 0.1% (w/v).

  • Slowly add sterile PBS (pH 7.2) to the desired final volume while gently vortexing.

  • Visually inspect the solution for clarity. If precipitation occurs, the formulation may require further optimization (e.g., adjusting the concentration of Polysorbate 80 or ethanol).

  • Store the final formulation at 2-8°C, protected from light.

In Vitro Corneal Permeability Assay

This protocol outlines a general procedure for assessing the corneal permeability of a this compound formulation.

Materials:

  • Freshly excised porcine or rabbit corneas

  • Franz diffusion cells

  • Water-jacketed cell holder and circulating water bath (37°C)

  • This compound formulation

  • Receiver solution (e.g., PBS with 0.5% bovine serum albumin)

  • HPLC system for analysis

Procedure:

  • Mount the excised cornea in the Franz diffusion cell with the epithelial side facing the donor chamber.

  • Fill the receiver chamber with pre-warmed receiver solution and ensure no air bubbles are present.

  • Equilibrate the system for 30 minutes at 37°C.

  • Apply a known volume of the this compound formulation to the donor chamber.

  • At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes), withdraw an aliquot from the receiver chamber and replace it with an equal volume of fresh, pre-warmed receiver solution.

  • Analyze the concentration of this compound and its active acid metabolite in the collected samples using a validated HPLC method.

  • Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_analysis Data Analysis solubility Solubility Screening excipient Excipient Selection solubility->excipient formulation_prep Formulation Preparation excipient->formulation_prep qc Quality Control formulation_prep->qc permeability Corneal Permeability Assay qc->permeability toxicity Cytotoxicity Assay qc->toxicity data_analysis Data Interpretation permeability->data_analysis toxicity->data_analysis optimization Formulation Optimization data_analysis->optimization optimization->formulation_prep

Caption: Experimental workflow for this compound formulation.

signaling_pathway ZK118182 This compound DP1_Receptor DP1 Receptor ZK118182->DP1_Receptor G_Protein Gs Protein DP1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB MMPs MMP Expression CREB->MMPs ECM ECM Remodeling MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow

Caption: Proposed DP1 receptor signaling pathway in the eye.

References

Inconsistent IOP measurements with ZK118182 Isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Intraocular Pressure (IOP) measurements during experiments with ZK118182 Isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lower Intraocular Pressure (IOP)?

This compound is a prodrug of ZK118182, a potent prostaglandin D2 (PGD2) analog. It functions as a selective agonist for the Prostaglandin D2 receptor 1 (DP1).[1] The activation of the DP1 receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase through its Gs alpha subunit. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] The elevated cAMP levels are thought to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP.[4] Prostaglandin analogs, as a class, are a first-line therapy for glaucoma due to their efficacy in lowering IOP.

Q2: Why am I observing inconsistent IOP measurements with this compound?

Inconsistent IOP measurements can arise from several factors, not necessarily specific to this compound itself, but common to preclinical IOP studies and the use of prostaglandin analogs. These factors can be broadly categorized as:

  • Physiological Variability: IOP naturally fluctuates throughout the day (circadian rhythm).[5] In rabbits, IOP tends to be lower during the light period and higher during the dark period.[5]

  • Animal Handling and Sedation: Stress and improper restraint can artificially elevate IOP. The type of anesthesia or sedation used can also significantly impact IOP readings.

  • Tonometer Technique and Calibration: The accuracy and reproducibility of IOP measurements are highly dependent on the type of tonometer used, proper technique, and regular calibration.[6] Different tonometers (e.g., rebound, applanation) can yield different IOP values, and their accuracy can be affected by corneal properties.[7][8][9]

  • Drug-Induced Corneal Changes: Prostaglandin analogs can alter the biomechanical properties of the cornea, such as its thickness and hysteresis.[10] These changes can, in turn, affect the accuracy of certain tonometers, leading to measurement variability.[7]

Q3: Can different prostaglandin analogs cause varying degrees of IOP fluctuation?

Yes, different prostaglandin analogs can have varied effects on IOP fluctuation due to their distinct receptor affinities and mechanisms of action.[11] While the prostaglandin analog class as a whole is known to provide significant IOP reduction over a 24-hour cycle, some studies have shown differences among specific agents in their ability to control IOP fluctuations.[12]

Troubleshooting Guides

Issue 1: High Variability in Baseline IOP Measurements

Possible Causes:

  • Inconsistent animal handling and restraint.

  • Variable levels of animal stress or sedation.

  • Diurnal variations in IOP not being accounted for.

  • Improper tonometer calibration or technique.

Troubleshooting Steps:

  • Standardize Animal Handling:

    • Acclimatize animals to the experimental procedures and handling to minimize stress.

    • Use a consistent and gentle restraint method for all measurements.

    • Ensure the animal's neck is not constricted, as this can artificially raise IOP.

  • Consistent Sedation/Anesthesia Protocol:

    • If using sedation or anesthesia, administer the same dose and at the same time point relative to IOP measurement for all animals. Be aware that some anesthetics can lower IOP.[13]

  • Account for Circadian Rhythm:

    • Perform IOP measurements at the same time of day for all experimental groups to minimize the impact of diurnal fluctuations.[5]

  • Tonometer Calibration and Technique:

    • Calibrate the tonometer daily or as per the manufacturer's instructions.[6]

    • Ensure the tonometer probe is applied perpendicularly to the central cornea.[8]

    • Take multiple readings per eye and average them to improve accuracy. Discard readings with high variability.[9]

Issue 2: Inconsistent IOP Reduction After this compound Administration

Possible Causes:

  • Inconsistent drug administration (e.g., variable drop size, improper placement).

  • Variability in drug absorption.

  • Tonometer readings being affected by drug-induced corneal changes.

  • Measurement timing not aligning with the peak drug effect.

Troubleshooting Steps:

  • Standardize Drug Administration:

    • Use a calibrated micropipette to ensure a consistent drop volume for each administration.

    • Gently hold the eyelids open and apply the drop to the superior sclera, avoiding contact with the cornea.

    • Hold the eyelids closed for a short period after instillation to promote absorption.

  • Consider Drug-Cornea Interaction:

    • Be aware that prostaglandin analogs can alter corneal biomechanics.[10] If using an applanation tonometer, consider that readings may be influenced by these changes. Rebound tonometry may be less affected in some instances.

  • Optimize Measurement Timing:

    • Conduct a pilot study to determine the time to peak IOP-lowering effect for this compound in your specific animal model.

    • Take measurements at multiple time points post-administration to capture the full pharmacodynamic profile.

Quantitative Data Summary

The following tables summarize representative data on IOP reduction by various prostaglandin analogs in preclinical models. Note that the specific IOP reduction by this compound may vary depending on the experimental conditions.

Table 1: IOP Reduction with Prostaglandin Analogs in Rabbits

Prostaglandin AnalogDoseTime PointMean IOP Reduction (mmHg)Reference
Latanoprost0.005%4 hours3.5 ± 0.5Fictional Data for Illustration
Travoprost0.004%4 hours4.2 ± 0.6Fictional Data for Illustration
Bimatoprost0.03%4 hours5.1 ± 0.7Fictional Data for Illustration

Table 2: IOP Reduction with Prostaglandin Analogs in Monkeys

Prostaglandin AnalogDoseTime PointMean IOP Reduction (mmHg)Reference
Latanoprost0.005%6 hours3.4[14]
TravoprostNot Specified3 hours5.2 ± 0.6[13]
PGF2 alpha-1-isopropyl ester0.5 µg8 days (twice daily)4 to 6[15]

Experimental Protocols

Protocol 1: IOP Measurement in Rabbits using a Rebound Tonometer (e.g., TonoVet®)

Materials:

  • Rebound tonometer (e.g., TonoVet®)

  • New, sterile probes for each animal

  • Topical anesthetic (optional, as rebound tonometry is generally well-tolerated)

  • Rabbit restrainer

Procedure:

  • Gently restrain the rabbit to minimize movement and stress.

  • If using a topical anesthetic, apply one drop to the cornea and wait for it to take effect as per the manufacturer's instructions.

  • Load a new, sterile probe into the tonometer.

  • Hold the tonometer in a horizontal position, ensuring the probe is perpendicular to the central cornea at a distance of 4-8 mm.

  • Press the measurement button to activate the probe. The device will take a series of six rapid measurements and display the average IOP.

  • Obtain at least three averaged readings per eye and calculate the mean for the final IOP value. Discard any series of measurements with high variability as indicated by the device.[16][17]

  • Record the IOP measurements for each eye.

Protocol 2: IOP Measurement in Monkeys using an Applanation Tonometer (e.g., Tono-Pen®)

Materials:

  • Applanation tonometer (e.g., Tono-Pen®)

  • New, sterile Ocu-Film® tip covers

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Monkey chair or appropriate restraint system

Procedure:

  • Position the monkey in a specialized chair or use an appropriate restraint method to ensure the head is stable.[13]

  • Apply one drop of topical anesthetic to the cornea of each eye.

  • Place a new, sterile Ocu-Film® tip cover over the tonometer tip.

  • Calibrate the tonometer according to the manufacturer's instructions.

  • Gently hold the eyelids open without applying pressure to the globe.

  • Lightly and briefly touch the tonometer tip to the central cornea multiple times until the device provides an averaged reading with a statistical confidence indicator.

  • Obtain at least three valid readings per eye and calculate the mean for the final IOP value.

  • Record the IOP measurements for each eye.

Visualizations

Signaling Pathway of this compound

ZK118182_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ZK118182_ester ZK118182 Isopropyl ester ZK118182 ZK118182 (Active Form) ZK118182_ester->ZK118182 Esterases in Cornea DP1_Receptor DP1 Receptor ZK118182->DP1_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) DP1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Uveoscleral Aqueous Humor Outflow PKA->Cellular_Response Phosphorylates downstream targets IOP_Reduction IOP Reduction Cellular_Response->IOP_Reduction

Caption: Signaling pathway of this compound in the eye.

Experimental Workflow for IOP Measurement

IOP_Measurement_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization (Minimize Stress) Baseline_IOP Baseline IOP Measurement (Same time of day) Animal_Acclimatization->Baseline_IOP Tonometer_Calibration Tonometer Calibration Tonometer_Calibration->Baseline_IOP Drug_Administration Administer this compound or Vehicle (Standardized Volume) Baseline_IOP->Drug_Administration Post_Treatment_IOP Post-Treatment IOP Measurement (Multiple Time Points) Drug_Administration->Post_Treatment_IOP Data_Analysis Data Analysis (Compare treatment vs. vehicle) Post_Treatment_IOP->Data_Analysis Troubleshooting Troubleshoot Inconsistencies Data_Analysis->Troubleshooting If high variability

Caption: Standardized workflow for preclinical IOP measurement.

Troubleshooting Logic for Inconsistent IOP Readings

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions Inconsistent_IOP Inconsistent IOP Readings Observed Check_Tonometer Is the tonometer calibrated and used correctly? Inconsistent_IOP->Check_Tonometer Check_Handling Is animal handling and restraint consistent? Check_Tonometer->Check_Handling Yes Recalibrate_Retrain Recalibrate tonometer. Review and standardize technique. Check_Tonometer->Recalibrate_Retrain No Check_Timing Are measurements taken at a consistent time of day? Check_Handling->Check_Timing Yes Standardize_Handling Refine handling protocol. Ensure minimal stress. Check_Handling->Standardize_Handling No Standardize_Timing Establish a strict time window for all measurements. Check_Timing->Standardize_Timing No Consistent_Readings Consistent IOP Readings Achieved Check_Timing->Consistent_Readings Yes Recalibrate_Retrain->Consistent_Readings Standardize_Handling->Consistent_Readings Standardize_Timing->Consistent_Readings

References

Validation & Comparative

A Comparative Analysis of ZK118182 Isopropyl Ester and Latanoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prostaglandin analogs, ZK118182 Isopropyl ester and latanoprost, for their efficacy in reducing intraocular pressure (IOP). While direct head-to-head clinical trials are not publicly available, this document synthesizes existing preclinical data to offer an objective overview of their respective pharmacological profiles and therapeutic potential.

Executive Summary

Both this compound and latanoprost are potent ocular hypotensive agents. This compound, a DP-receptor agonist, has demonstrated significant IOP reduction in animal models. Latanoprost, a selective FP-receptor agonist, is a widely approved and prescribed medication for glaucoma, with extensive clinical data supporting its efficacy. This guide presents a side-by-side comparison of their mechanisms of action, receptor binding affinities, and preclinical efficacy in IOP reduction, based on available scientific literature.

Table 1: Quantitative Comparison of this compound and Latanoprost

FeatureThis compoundLatanoprost
Primary Mechanism of Action Prostaglandin DP-receptor agonistProstaglandin FP-receptor agonist
Receptor Binding Affinity DP Receptor: Ki = 74 nM; EC50 = 16.5 nMFP Receptor: IC50 = 3.6 nM[1]; Ki = 98 nM[2]
IOP Reduction (Monkeys) 46% reduction with 0.03 µg dose16-21% reduction with 0.005% solution[3]; up to 37% with high-dose contact lens[3]
IOP Reduction (Rabbits) 20% reduction with 0.03 µg dose23-37% reduction with 0.005% solution[4][5]

Signaling Pathways and Mechanism of Action

Both compounds are prodrugs, specifically isopropyl esters, which are hydrolyzed in the cornea to their biologically active acid forms. However, they target different prostaglandin receptors to elicit their IOP-lowering effects.

ZK118182 acts as a potent agonist at the prostaglandin D2 receptor (DP-receptor). Activation of the DP receptor is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Latanoprost acid , the active form of latanoprost, is a selective agonist for the prostaglandin F2α receptor (FP-receptor).[6] Stimulation of the FP receptor in the ciliary muscle and trabecular meshwork leads to a remodeling of the extracellular matrix and an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for its IOP-lowering effect.[6]

cluster_ZK This compound Pathway cluster_Latanoprost Latanoprost Pathway ZK_prodrug ZK118182 Isopropyl Ester ZK_active ZK118182 (Active Acid) ZK_prodrug->ZK_active Corneal Esterases DP_receptor DP Receptor ZK_active->DP_receptor ZK_effect Increased Uveoscleral Outflow DP_receptor->ZK_effect ZK_IOP Reduced IOP ZK_effect->ZK_IOP Lata_prodrug Latanoprost Lata_active Latanoprost Acid Lata_prodrug->Lata_active Corneal Esterases FP_receptor FP Receptor Lata_active->FP_receptor Lata_effect Increased Uveoscleral Outflow FP_receptor->Lata_effect Lata_IOP Reduced IOP Lata_effect->Lata_IOP

Signaling pathways for this compound and Latanoprost.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. The following summarizes the available information and provides a standard protocol for latanoprost studies in animal models for comparison.

This compound IOP Reduction Studies

The available data indicates that a 0.03 µg dose of this compound resulted in a 46% IOP reduction in monkeys and a 20% reduction in rabbits. Key missing details for a comprehensive comparison include the specific animal strains, the baseline IOP, the method of IOP measurement, the formulation of the drug, and the time course of the IOP reduction.

Latanoprost IOP Reduction Studies in Animal Models

Objective: To evaluate the IOP-lowering efficacy of latanoprost in a relevant animal model (e.g., monkeys with laser-induced glaucoma or normotensive rabbits).

Animal Model:

  • Monkeys: Cynomolgus monkeys with unilateral glaucoma induced by argon laser trabeculoplasty.[7]

  • Rabbits: Normotensive albino rabbits.[4][5]

Materials:

  • Latanoprost ophthalmic solution (0.005%).

  • Vehicle control (e.g., saline or the formulation vehicle without the active ingredient).

  • Tonometer for IOP measurement (e.g., pneumatonometer for monkeys, Tono-Pen for rabbits).

  • Topical anesthetic.

Procedure:

  • Baseline IOP Measurement: Establish baseline IOP by taking multiple measurements over several days prior to treatment.

  • Drug Administration: Administer a single drop of latanoprost solution to one eye and the vehicle to the contralateral eye.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) post-administration.

  • Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes and compare the results.

start Start animal_selection Animal Model Selection (e.g., Monkey, Rabbit) start->animal_selection baseline Baseline IOP Measurement (Multiple days) animal_selection->baseline randomization Randomization to Treatment Groups baseline->randomization treatment Topical Administration (Latanoprost or Vehicle) randomization->treatment iop_monitoring IOP Monitoring (Multiple time points) treatment->iop_monitoring data_analysis Data Analysis (Change from baseline) iop_monitoring->data_analysis end End data_analysis->end

Experimental workflow for preclinical IOP studies.

Discussion and Conclusion

Based on the available preclinical data, both this compound and latanoprost are effective in lowering intraocular pressure. This compound appears to be a highly potent DP-receptor agonist, with a single 0.03 µg dose inducing a substantial 46% IOP reduction in monkeys. Latanoprost, an established FP-receptor agonist, demonstrates consistent IOP reduction in the range of 25-35% in clinical settings and shows significant efficacy in animal models.

For drug development professionals, this compound represents a promising candidate for further investigation, particularly in patient populations that may not respond optimally to FP-receptor agonists. Future research should focus on head-to-head comparative trials with established glaucoma medications like latanoprost to fully elucidate its therapeutic potential.

References

A Comparative Analysis of ZK118182 Isopropyl Ester and Other DP Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the prostaglandin D2 (DP) receptor agonist, ZK118182 Isopropyl ester, with other key DP agonists. This analysis is supported by experimental data on binding affinities, functional potencies, and receptor selectivity, providing a comprehensive resource for selecting appropriate research tools.

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and intraocular pressure modulation. Its effects are primarily mediated through two G protein-coupled receptors: the DP1 receptor, which couples to Gs to increase intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi to decrease cAMP and increase intracellular calcium. The development of selective DP receptor agonists is crucial for dissecting the specific roles of these signaling pathways and for the development of targeted therapeutics.

This guide focuses on ZK118182, a potent DP agonist, and compares its pharmacological profile to the endogenous ligand PGD2 and another widely used synthetic agonist, BW245C. This compound is a prodrug form of ZK118182, designed to enhance its penetration across biological membranes, such as the cornea, making it particularly useful for ophthalmological research.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of ZK118182, PGD2, and BW245C at the DP1 receptor. All data is derived from studies using endogenous receptors to provide a more physiologically relevant comparison.

Table 1: Comparative Binding Affinities (Ki) at the Human DP1 Receptor

CompoundKi (nM) at Human Platelet DP Receptor[1]
ZK118182 50 ± 9
PGD2 80 ± 5
BW245C 23-26
SQ27986 10 ± 2
RS93520 23-26
ZK110841 23-26

Table 2: Comparative Functional Potencies (EC50) for DP1 Receptor-Mediated cAMP Production

CompoundEC50 (nM) in Embryonic Bovine Tracheal Fibroblasts[1]
ZK118182 18 ± 6
PGD2 98 ± 10
BW245C 53 ± 16
SQ27986 29 ± 7
RS93520 28 ± 6
ZK110841 31 ± 7

Table 3: Selectivity Profile of ZK118182

ReceptorActivity
EP2 Partial Agonist[1]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of DP receptor activation, it is essential to visualize the downstream signaling cascades and the experimental procedures used to measure them.

DP_Receptor_Signaling cluster_DP1 DP1 Receptor Signaling cluster_DP2 DP2 Receptor Signaling DP1 DP1 Receptor Gs Gs Protein DP1->Gs Agonist AC_DP1 Adenylyl Cyclase Gs->AC_DP1 Activates cAMP_inc ↑ cAMP AC_DP1->cAMP_inc ATP to cAMP PKA PKA cAMP_inc->PKA CREB CREB Activation PKA->CREB DP2 DP2 Receptor Gi Gi Protein DP2->Gi Agonist AC_DP2 Adenylyl Cyclase Gi->AC_DP2 Inhibits PLC PLC Gi->PLC Activates cAMP_dec ↓ cAMP AC_DP2->cAMP_dec IP3 IP3 PLC->IP3 Ca_inc ↑ Intracellular Ca²⁺ IP3->Ca_inc Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Functional Assay B1 Prepare Membranes (e.g., Human Platelets) B2 Incubate with [3H]PGD2 and unlabeled agonist B1->B2 B3 Separate Bound/ Free Ligand (Filtration) B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 C1 Culture Cells (e.g., Bovine Tracheal Fibroblasts) C2 Stimulate with DP Agonist C1->C2 C3 Lyse Cells C2->C3 C4 Measure cAMP (e.g., ELISA, HTRF) C3->C4 C5 Calculate EC50 C4->C5

References

Validating ZK118182 Isopropyl Ester's Effect on Aqueous Humor Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ZK118182 Isopropyl ester and other prostaglandin analogs used in the management of elevated intraocular pressure (IOP). The objective is to evaluate their effects on aqueous humor dynamics, supported by available experimental data. While this compound shows promise as a potent IOP-lowering agent, publicly available data on its specific effects on aqueous humor outflow pathways is limited compared to more established drugs.

Executive Summary

Prostaglandin analogs are a cornerstone in the medical management of glaucoma, primarily by enhancing aqueous humor outflow to reduce intraocular pressure. This compound is a prostaglandin analog with potent DP-agonist activity. This guide compares this compound with widely used prostaglandin F2α (FP) receptor agonists such as Latanoprost, Travoprost, and Bimatoprost, as well as a selective prostaglandin E2 (EP2) receptor agonist, Omidenepag isopropyl.

The primary mechanism of action for FP receptor agonists is the enhancement of uveoscleral outflow. In contrast, the EP2 receptor agonist Omidenepag isopropyl has been shown to increase both trabecular and uveoscleral outflow. While this compound, a DP-agonist, has demonstrated significant IOP reduction in preclinical models, further studies are needed to fully elucidate its differential effects on the conventional and unconventional outflow pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the effects of this compound and comparator drugs on intraocular pressure and aqueous humor outflow pathways.

Table 1: Effect on Intraocular Pressure (IOP)

CompoundDrug ClassDosageSpeciesIOP ReductionCitation
This compound DP-agonist0.03 µgMonkey46% (at 2 hours)[1]
0.03 µgRabbit20% (at 2 hours)[1]
Latanoprost FP-agonist0.005%Human27-31%
Travoprost FP-agonist0.004%Human28-32%
Bimatoprost FP-agonist0.03%Human27-33%
Omidenepag isopropyl EP2-agonist0.002%Monkey27-44% (0.5-4 hours)[2]

Table 2: Effect on Aqueous Humor Outflow Pathways

CompoundDrug ClassSpeciesChange in Trabecular OutflowChange in Uveoscleral OutflowCitation
This compound DP-agonist-Data not availableData not available
Latanoprost FP-agonistHuman/MonkeyMinimal to no changeSignificant increase[3]
Travoprost FP-agonistHuman/MonkeyMinimal to no changeSignificant increase
Bimatoprost FP-agonistHuman/MonkeyModerate increaseSignificant increase
Omidenepag isopropyl EP2-agonistMonkey+71%+176%[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of aqueous humor dynamics.

Measurement of Aqueous Humor Flow by Fluorophotometry

This technique is employed to determine the rate of aqueous humor formation.

Protocol:

  • Fluorescein Administration: A sterile solution of sodium fluorescein (typically 2%) is topically applied to the cornea of the subject.

  • Dye Distribution: The subject remains in an upright position for a period of 6-8 hours to allow for the fluorescein to achieve a steady-state concentration in the anterior chamber.

  • Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea at multiple time points.

  • Calculation of Aqueous Flow: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min). The calculation is based on the principle that the clearance of the dye from the anterior chamber is proportional to the rate of aqueous humor turnover.

Measurement of Outflow Facility by Tonography

Tonography is a non-invasive method used to determine the facility of aqueous humor outflow through the trabecular meshwork.

Protocol:

  • Anesthesia: A topical anesthetic is applied to the cornea to ensure subject comfort.

  • Baseline IOP Measurement: The baseline intraocular pressure is measured using a calibrated tonometer.

  • Tonography Procedure: A specialized electronic tonometer with a known weight is placed on the cornea for a set duration (typically 4 minutes). The weight of the tonometer artificially increases the IOP, which in turn increases the rate of aqueous outflow.

  • Pressure Recording: The tonometer continuously records the intraocular pressure throughout the duration of the procedure.

  • Calculation of Outflow Facility: The rate of decline in IOP during the measurement period is used to calculate the outflow facility (C-value), expressed in microliters per minute per millimeter of mercury (µL/min/mmHg). This value represents the ease with which aqueous humor can exit the eye through the conventional outflow pathway.

Mandatory Visualization

The following diagrams illustrate the signaling pathways involved in the mechanism of action of the discussed prostaglandin analogs.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane FP Receptor FP Receptor Gq-protein Gq-protein FP Receptor->Gq-protein Activates PLC Phospholipase C Gq-protein->PLC IP3 Inositol Trisphosphate PLC->IP3 Generates DAG Diacylglycerol PLC->DAG Generates Prostaglandin F2α Analog Prostaglandin F2α Analog Prostaglandin F2α Analog->FP Receptor Binds to Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release Stimulates PKC Protein Kinase C DAG->PKC Activates MMP Expression Matrix Metalloproteinase Expression Ca2+ Release->MMP Expression Upregulates PKC->MMP Expression ECM Remodeling Extracellular Matrix Remodeling MMP Expression->ECM Remodeling Leads to Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow Results in

Caption: Signaling pathway of Prostaglandin F2α (FP) receptor agonists.

EP2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane EP2 Receptor EP2 Receptor Gs-protein Gs-protein EP2 Receptor->Gs-protein Activates AC Adenylyl Cyclase Gs-protein->AC cAMP Cyclic AMP AC->cAMP Generates EP2 Receptor Agonist EP2 Receptor Agonist EP2 Receptor Agonist->EP2 Receptor Binds to PKA Protein Kinase A cAMP->PKA Activates Actin Cytoskeleton\nRearrangement Actin Cytoskeleton Rearrangement PKA->Actin Cytoskeleton\nRearrangement Induces ECM Remodeling Extracellular Matrix Remodeling PKA->ECM Remodeling Leads to Increased Trabecular Outflow Increased Trabecular Outflow Actin Cytoskeleton\nRearrangement->Increased Trabecular Outflow Results in Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow Results in

Caption: Signaling pathway of Prostaglandin E2 (EP2) receptor agonists.

Experimental_Workflow_Aqueous_Humor_Dynamics cluster_study_design Study Design cluster_measurements Measurement Techniques Subject Selection Subject Selection Baseline Measurements Baseline Measurements Subject Selection->Baseline Measurements Proceeds to Drug Administration Drug Administration Baseline Measurements->Drug Administration Followed by IOP Measurement\n(Tonometry) IOP Measurement (Tonometry) Baseline Measurements->IOP Measurement\n(Tonometry) Aqueous Flow\n(Fluorophotometry) Aqueous Flow (Fluorophotometry) Baseline Measurements->Aqueous Flow\n(Fluorophotometry) Outflow Facility\n(Tonography) Outflow Facility (Tonography) Baseline Measurements->Outflow Facility\n(Tonography) Follow-up Measurements Follow-up Measurements Drug Administration->Follow-up Measurements Leads to Follow-up Measurements->IOP Measurement\n(Tonometry) Follow-up Measurements->Aqueous Flow\n(Fluorophotometry) Follow-up Measurements->Outflow Facility\n(Tonography) Data Analysis Data Analysis Follow-up Measurements->Data Analysis Provides data for

Caption: Experimental workflow for assessing aqueous humor dynamics.

References

A Head-to-Head Showdown: Prostaglandin Analogs in Preclinical Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of glaucoma therapeutics, a clear understanding of the comparative efficacy of prostaglandin analogs is paramount. This guide provides an objective, data-driven comparison of the most common prostaglandin analogs—l-atanoprost, travoprost, and bimatoprost—drawing upon experimental data from established animal models of glaucoma.

Prostaglandin analogs are the first-line therapy for managing elevated intraocular pressure (IOP), a major risk factor for glaucoma. Their primary mechanism of action involves enhancing the uveoscleral outflow of aqueous humor, thereby reducing IOP. This is achieved through the activation of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR) present in ocular tissues like the ciliary muscle and trabecular meshwork. While clinically effective, subtle differences in their IOP-lowering capabilities have been observed in preclinical models, providing valuable insights for further drug development.

Efficacy in Non-Human Primate Glaucoma Models

Laser-induced glaucoma in monkeys is a well-established model that closely mimics the pathophysiology of human primary open-angle glaucoma. Head-to-head comparisons in this model provide critical data on the relative potency of different prostaglandin analogs.

Table 1: Comparison of IOP Reduction in a Laser-Induced Glaucomatous Monkey Model

Prostaglandin AnalogConcentrationBaseline IOP (mmHg ± SEM)Post-Treatment IOP (mmHg ± SEM)Max IOP Reduction (mmHg ± SEM)Max IOP Reduction (%)
Latanoprost0.005%34.0 ± 1.0 (approx.)26.5 ± 1.0 (approx.)7.5 ± 1.022%
Bimatoprost0.03%35.0 ± 1.6 (approx.)28.5 ± 1.6 (approx.)6.5 ± 1.618%
Travoprost0.004%35.0 ± 0.4 (approx.)28.0 ± 0.4 (approx.)7.0 ± 0.420%

Data compiled from a study in glaucomatous monkey eyes.[1] Baseline and post-treatment IOP values are approximated from the reported maximum reduction.

In a study on glaucomatous monkey eyes, latanoprost, bimatoprost, and travoprost as monotherapies all resulted in significant and comparable reductions in IOP.[1] Interestingly, the study also explored the additive effects of these drugs, finding that the combination of bimatoprost and latanoprost produced a greater IOP-lowering effect than the combination of travoprost and latanoprost.[1] Another study in a similar model also demonstrated an additive effect on IOP when latanoprost and bimatoprost were used in combination.[2]

Efficacy in Normotensive Rabbit Models

Normotensive rabbit models are frequently used for initial screening of IOP-lowering compounds. While they do not replicate the glaucomatous condition, they provide a standardized system for assessing the pharmacological activity of new molecules.

Table 2: Comparison of IOP Reduction in a Normotensive Rabbit Model

Prostaglandin AnalogConcentrationPeak IOP Reduction (mmHg)Peak IOP Reduction (%)Time to Peak Effect (hours)
Latanoprost (Xalatan®)0.005%4.836%6
Latanoprost (Plain)0.005%4.8537%6

Data from a study in normotensive albino rabbits.[3]

A study in normotensive albino rabbits demonstrated that a 0.005% latanoprost formulation achieved a peak IOP reduction of approximately 36-37% at 6 hours post-administration.[3] While this study did not include a direct comparison with travoprost or bimatoprost, it provides a baseline for the expected efficacy of latanoprost in this model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by prostaglandin analogs and a generalized workflow for their preclinical evaluation.

FP_Receptor_Signaling Prostaglandin FP Receptor Signaling Pathway PGA Prostaglandin Analog (Latanoprost, Travoprost, Bimatoprost) FP_Receptor Prostaglandin F2α (FP) Receptor (G-protein coupled receptor) PGA->FP_Receptor Binds to Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC MAPK_Pathway MAP Kinase Pathway Activation PKC->MAPK_Pathway MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) MAPK_Pathway->MMP_Upregulation ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle and Trabecular Meshwork MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Intraocular Pressure (IOP) Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Prostaglandin analog signaling cascade.

Experimental_Workflow Generalized Experimental Workflow for Preclinical Glaucoma Studies Animal_Model Animal Model Selection (e.g., Rabbit, Monkey, Rodent) Glaucoma_Induction Induction of Ocular Hypertension (e.g., Laser Photocoagulation, Microbead Injection) Animal_Model->Glaucoma_Induction Baseline_IOP Baseline IOP Measurement (Tonometry) Glaucoma_Induction->Baseline_IOP Drug_Administration Topical Administration of Prostaglandin Analogs Baseline_IOP->Drug_Administration Post_Treatment_IOP Post-Treatment IOP Monitoring (Tonometry at various time points) Drug_Administration->Post_Treatment_IOP Data_Analysis Data Analysis (Comparison of IOP reduction between groups) Post_Treatment_IOP->Data_Analysis Outcome Determination of Comparative Efficacy Data_Analysis->Outcome

Caption: Preclinical glaucoma study workflow.

Experimental Protocols

1. Induction of Ocular Hypertension (OHT) in Non-Human Primates (Laser Photocoagulation Model)

  • Animal Model: Cynomolgus monkeys (Macaca fascicularis) are commonly used.

  • Procedure:

    • Animals are anesthetized.

    • The trabecular meshwork of one eye is treated with an argon laser to induce scarring and obstruct aqueous humor outflow.

    • This procedure leads to a sustained elevation of IOP, typically developing over several weeks.

    • The contralateral eye serves as a normotensive control.

2. Induction of Ocular Hypertension in Rodents (Microbead Occlusion Model)

  • Animal Model: Rats or mice are frequently used.

  • Procedure:

    • Animals are anesthetized.

    • A sterile suspension of microbeads (e.g., polystyrene) is injected into the anterior chamber of one eye.[4]

    • The microbeads physically obstruct the trabecular meshwork, leading to an increase in IOP.[4]

    • The contralateral eye can be injected with a vehicle control (e.g., saline).

3. Intraocular Pressure (IOP) Measurement (Tonometry)

  • Apparatus: A tonometer (e.g., Tono-Pen, TonoVet) is used to measure IOP.

  • Procedure:

    • The animal is gently restrained or lightly anesthetized.

    • A topical anesthetic is applied to the cornea.

    • The tonometer probe is gently brought into contact with the central cornea to obtain an IOP reading in millimeters of mercury (mmHg).

    • Multiple readings are typically taken and averaged to ensure accuracy.[5]

References

ZK118182 Isopropyl Ester: A Comparative Analysis of Cross-Reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ZK118182 Isopropyl ester, a prodrug of the potent prostaglandin D2 (DP) receptor agonist ZK118182, has demonstrated significant efficacy in lowering intraocular pressure. As with any selective receptor agonist, a thorough understanding of its cross-reactivity profile with other related receptors is crucial for predicting its therapeutic window and potential side effects. This guide provides an objective comparison of the binding affinities and functional activities of ZK118182 and its analogs at various prostanoid receptors, supported by experimental data and detailed methodologies.

Comparative Receptor Binding and Functional Activity

While direct and comprehensive cross-reactivity data for ZK118182 across all prostanoid receptors is limited in publicly available literature, studies on its close structural analog, AL-6556 (13,14-dihydro-ZK118182), and its isopropyl ester, AL-6598, offer valuable insights into its selectivity profile. The following tables summarize the available quantitative data for ZK118182 and its analogs.

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)

CompoundDPEP2EP3FPIPTP
ZK11818212-33[1]-----
AL-6556 (analog of ZK118182)2,660-4,430[2]-38,000-103,000[2]38,000-103,000[2]38,000-103,000[2]38,000-103,000[2]
AL-6598 (ester of AL-6556)2,900-9,700[1]-38,000-103,000[2]38,000-103,000[2]38,000-103,000[2]38,000-103,000[2]

Note: A lower Ki value indicates a higher binding affinity. The data for AL-6556 and AL-6598 suggest significantly lower affinity for EP3, FP, IP, and TP receptors compared to the primary DP receptor target of ZK118182.

Table 2: Prostanoid Receptor Functional Activities (EC50, nM and Emax, %)

CompoundReceptorEC50 (nM)Emax (%)
AL-6556 (analog of ZK118182)DP1,070 +/- 100[2]Full Agonist[2]
EP2470-690[2]35-46 (Partial Agonist)[2]
EP4No Agonist Activity[2]-
FPNo Agonist Activity[2]-
IPNo Agonist Activity[2]-
AL-6598 (ester of AL-6556)DP2,640 +/- 840[2]Full Agonist[2]
EP2470-690[2]35-46 (Partial Agonist)[2]
EP4No Agonist Activity[2]-
FPNo Agonist Activity[2]-
IPNo Agonist Activity[2]-

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Emax indicates the maximum response that can be produced by the drug. The data indicates that while AL-6556 and AL-6598 are full agonists at the DP receptor, they exhibit only partial agonist activity at the EP2 receptor and no agonist activity at EP4, FP, and IP receptors.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine prostanoid receptor cross-reactivity.

Radioligand Binding Assays (for Ki determination)

This protocol outlines a general procedure for competitive radioligand binding assays to determine the binding affinity (Ki) of a test compound for a specific prostanoid receptor.

1. Membrane Preparation:

  • HEK-293 or CHO cells stably expressing the human prostanoid receptor of interest are cultured and harvested.
  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then ultracentrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • A constant concentration of a specific radioligand (e.g., [3H]PGE2 for EP receptors, [3H]PGD2 for DP receptors) is incubated with the cell membrane preparation.
  • Increasing concentrations of the unlabeled test compound (e.g., ZK118182 or its analogs) are added to compete with the radioligand for binding to the receptor.
  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the receptor.
  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (for EC50 and Emax determination)

cAMP Second Messenger Assay:

This protocol is used to measure the functional activity of compounds on Gs-coupled (e.g., DP, EP2, EP4, IP) and Gi-coupled (e.g., EP3) prostanoid receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

  • HEK-293 or CHO cells stably expressing the prostanoid receptor of interest are cultured in appropriate media.
  • Cells are seeded into 96- or 384-well plates and allowed to attach overnight.

2. Agonist Stimulation:

  • The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
  • Cells are incubated with increasing concentrations of the test compound.
  • For Gi-coupled receptors, cells are typically co-stimulated with a known adenylyl cyclase activator, such as forskolin, to measure the inhibitory effect of the test compound on forskolin-stimulated cAMP production.

3. cAMP Quantification:

  • After the incubation period, the cells are lysed to release intracellular cAMP.
  • The concentration of cAMP in the cell lysate is measured using a commercially available cAMP detection kit, which can be based on various technologies such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence.

4. Data Analysis:

  • The cAMP levels are plotted against the concentration of the test compound.
  • A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the major signaling pathways for the prostanoid receptors discussed and a general workflow for a competitive binding assay.

Prostanoid_Signaling_Pathways cluster_Gs Gs-Coupled Receptors cluster_Gq Gq-Coupled Receptors cluster_Gi Gi-Coupled Receptors DP1 DP1 AC Adenylyl Cyclase DP1->AC Gs EP2 EP2 EP2->AC Gs EP4 EP4 EP4->AC Gs IP IP IP->AC Gs EP1 EP1 PLC Phospholipase C EP1->PLC Gq FP FP FP->PLC Gq TP TP TP->PLC Gq EP3 EP3 AC_inhibit Adenylyl Cyclase EP3->AC_inhibit Gi cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca2+ IP3_DAG->Ca2 cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: Major signaling pathways of prostanoid receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A 1. Prepare Receptor Membrane Homogenate C 3. Incubate Membranes, Radioligand, and Test Compound A->C B 2. Prepare Radioligand and Test Compound Dilutions B->C D 4. Separate Bound from Free Radioligand (Filtration) C->D E 5. Quantify Bound Radioactivity D->E F 6. Determine IC50 E->F G 7. Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

References

Assessing the Specificity of ZK118182 Isopropyl Ester for the DP Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of ZK118182 Isopropyl ester for the prostaglandin D2 (DP) receptor. Through a detailed comparison with other known DP receptor modulators, supported by experimental data and methodologies, this document serves as a valuable resource for researchers investigating prostanoid signaling and developing targeted therapeutics.

Executive Summary

This compound is a potent prostaglandin analog that demonstrates a high degree of selectivity for the DP receptor. Experimental data reveals that while it binds to the DP receptor with high (nanomolar) affinity and acts as a potent agonist, its affinity for other prostanoid receptors, including EP, FP, IP, and TP receptors, is significantly lower (micromolar). This selectivity profile makes this compound a valuable tool for studying the physiological and pathological roles of the DP receptor and a promising candidate for therapeutic applications where targeted DP receptor activation is desired.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

To contextualize the specificity of this compound, its binding affinity (Ki) and functional potency (EC50) at the DP receptor are compared with those of other well-characterized DP receptor agonists and antagonists.

Table 1: Comparative Binding Affinity (Ki) at the Human DP Receptor

CompoundTypeKi (nM)Reference
ZK118182 Agonist50 ± 9[1]
BW245CAgonist23 - 26[1]
LaropiprantAntagonist0.57[2]
BWA868CAntagonist-
Prostaglandin D2 (PGD2)Endogenous Agonist80 ± 5[1]

Note: A lower Ki value indicates higher binding affinity.

Table 2: Comparative Functional Potency (EC50) at the DP Receptor

CompoundTypeEC50 (nM)Reference
ZK118182 Agonist18 ± 6[1]
BW245CAgonist53 ± 16[1]
Prostaglandin D2 (PGD2)Endogenous Agonist98 ± 10[1]

Note: A lower EC50 value indicates higher potency.

Specificity Profile of this compound

The defining characteristic of a specific receptor modulator is its ability to interact with its intended target with significantly higher affinity and/or potency than with other related receptors. Studies have shown that ZK118182 exhibits this desirable characteristic.

While precise Ki values across a full panel of prostanoid receptors are not extensively published, available data indicates a clear selectivity for the DP receptor. One study explicitly states that DP receptor class prostanoids, including ZK118182, exhibit high (nanomolar) affinities for the DP receptor, while their affinity for EP, FP, IP, and TP receptors is low (micromolar)[3][4]. Furthermore, ZK118182 demonstrated a significantly lower potency at the EP2 receptor, further confirming its selectivity[1].

Table 3: Selectivity Profile of ZK118182 and Comparator Compounds

CompoundReceptorBinding Affinity (Ki, nM) / Functional Potency (EC50, nM)Selectivity vs. DPReference
ZK118182 DP Ki: 50 ± 9; EC50: 18 ± 6 - [1]
EP2High EC50 (partial agonist)Lower potency[1]
EP, FP, IP, TPMicromolar affinitySelective[3][4]
BW245CDP Ki: 23 - 26; EC50: 53 ± 16 - [1]
EP1, FPLower activity than PGD2Selective
EP2, EP4Higher activity than PGD2Less selective
LaropiprantDP Ki: 0.57 - [2]
TP~108 (calculated from 190-fold less potent)~190-fold selective for DP[5]
BWA868CDP pKB: 9.26 - [6]
IP, EP1, EP2, TP, FPNo activity at 1,000x higher concentrationHighly Selective[6]

Experimental Methodologies

The data presented in this guide are derived from standard and robust experimental protocols designed to assess ligand-receptor interactions and subsequent cellular responses.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow for a Competitive Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis cell_culture Cells expressing prostanoid receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation membranes Receptor Membranes incubation Incubation to reach equilibrium membranes->incubation radioligand Radiolabeled Ligand (e.g., [3H]-PGD2) radioligand->incubation test_compound Unlabeled Test Compound (e.g., ZK118182) test_compound->incubation filtration Rapid Filtration to separate bound from free ligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation competition_curve Generate Competition Curve scintillation->competition_curve ic50 Determine IC50 competition_curve->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Fig 1. Workflow of a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Membranes from cells stably expressing the prostanoid receptor of interest are prepared by homogenization and differential centrifugation.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-PGD2 for the DP receptor) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Functional assays measure the cellular response to receptor activation. Since the DP receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).

Signaling Pathway for DP Receptor Activation:

G ZK118182 ZK118182 Isopropyl ester DP_Receptor DP Receptor ZK118182->DP_Receptor binds G_Protein Gs Protein DP_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Fig 2. DP receptor signaling pathway leading to cAMP production.

Protocol Outline:

  • Cell Culture: Cells endogenously or recombinantly expressing the DP receptor are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the agonist (e.g., this compound).

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) or other sensitive detection methods like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration, from which the EC50 value is determined.

Conclusion

The available evidence strongly supports the classification of this compound as a potent and selective DP receptor agonist. Its high affinity and potency at the DP receptor, coupled with significantly lower activity at other prostanoid receptors, make it a precise pharmacological tool. For researchers in the field of prostanoid biology and drug discovery, this compound offers a reliable means to investigate the specific functions of the DP receptor with minimal off-target effects. This high degree of specificity is a critical attribute for any compound being considered for therapeutic development.

References

Benchmarking ZK118182 Isopropyl Ester Against Current Glaucoma Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZK118182 Isopropyl ester, an emerging prostaglandin DP receptor agonist, with established first-line and novel therapies for the management of glaucoma. The primary therapeutic goal in glaucoma is the reduction of intraocular pressure (IOP), a major risk factor for disease progression. This document synthesizes available preclinical data for this compound and clinical data for current market leaders, including prostaglandin F2α analogs and Rho kinase inhibitors, to establish a framework for evaluating its potential therapeutic standing.

Executive Summary

This compound is a prodrug of the potent DP receptor agonist ZK118182, designed to enhance corneal absorption. Preclinical studies have demonstrated its capacity to significantly lower IOP. This guide will objectively compare its performance profile, based on available data, against current standards of care such as Latanoprost, Travoprost, Bimatoprost, and the newer Rho kinase inhibitor, Netarsudil. Data is presented in clearly structured tables, and detailed experimental protocols are provided to support the cited findings.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data on the IOP-lowering effects and common adverse events of this compound (preclinical data) and current glaucoma therapies (clinical data).

Table 1: Comparative Intraocular Pressure (IOP) Reduction

Drug ClassCompoundDosageMean IOP Reduction (mmHg)Percentage IOP ReductionStudy PopulationSource
DP Receptor Agonist This compound 0.03 µgNot Available46% (Monkeys), 20% (Rabbits) Animal Models
Prostaglandin F2α AnalogLatanoprost 0.005%Once Daily8.8 ± 1.134.2%Human (PACG)[1]
Prostaglandin F2α AnalogTravoprost 0.004%Once Daily8.0 - 8.9Not SpecifiedHuman (OAG/OHT)[2]
Prostaglandin F2α AnalogBimatoprost 0.03%Once Daily7.127.9%Human (OAG/OHT)[3]
Rho Kinase InhibitorNetarsudil 0.02%Once Daily~5Up to 21%Human (OAG/OHT)[4]

Note: Data for this compound is from preclinical animal studies and is not directly comparable to human clinical trial data. OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension; PACG: Primary Angle-Closure Glaucoma.

Table 2: Comparative Adverse Event Profile

Drug ClassCompoundCommon Ocular Adverse EventsSystemic Side EffectsSource
DP Receptor Agonist This compound Not Available (Human Data)Not Available (Human Data)
Prostaglandin F2α AnalogLatanoprostConjunctival hyperemia, eyelash growth, iris hyperpigmentation, burning/stingingGenerally well-tolerated with few systemic side effects[5][6]
Prostaglandin F2α AnalogTravoprostConjunctival hyperemia, eyelash growth, iris hyperpigmentationMinimal[2]
Prostaglandin F2α AnalogBimatoprostConjunctival hyperemia (most frequent among PGAs), eyelash growth, iris hyperpigmentationMinimal[7][8]
Rho Kinase InhibitorNetarsudilConjunctival hyperemia (53%), corneal verticillata, eye pruritus, blurred visionMinimal[4][9]

Mechanism of Action

Current glaucoma therapies primarily lower IOP by increasing the outflow of aqueous humor, the fluid within the eye. Prostaglandin analogs and Rho kinase inhibitors achieve this through distinct signaling pathways.

  • Prostaglandin Analogs (Latanoprost, Travoprost, Bimatoprost): These drugs are analogs of prostaglandin F2α and primarily act on the FP receptor.[10][11] Activation of the FP receptor in the ciliary muscle leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which in turn increases the uveoscleral outflow of aqueous humor.[10] Some evidence also suggests a secondary effect on the trabecular meshwork outflow pathway.[10]

  • Rho Kinase (ROCK) Inhibitors (Netarsudil): Netarsudil targets the conventional (trabecular) outflow pathway.[12][13] It inhibits Rho kinase, an enzyme that regulates the contractility of cells in the trabecular meshwork.[14] By inhibiting ROCK, netarsudil leads to the relaxation of the trabecular meshwork cells, increasing the outflow of aqueous humor through this primary drainage route.[13] Netarsudil also exhibits a secondary mechanism of reducing episcleral venous pressure.[15]

  • This compound: As a prostaglandin analog and a potent DP-receptor agonist, ZK118182 is expected to lower IOP by increasing aqueous humor outflow. The precise downstream signaling cascade following DP receptor activation in ocular tissues warrants further investigation to delineate its exact mechanism in comparison to the FP receptor-mediated pathway of current prostaglandin analogs.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of novel therapeutic agents. Below are representative protocols for preclinical and clinical assessment of IOP-lowering drugs.

Preclinical Evaluation of IOP in Animal Models (Rabbit/Monkey)
  • Animal Models: Normotensive New Zealand White rabbits or cynomolgus monkeys are commonly used.

  • Acclimation: Animals are acclimated to the laboratory environment and handling procedures to minimize stress-related IOP fluctuations.

  • Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at multiple time points over several days to establish a stable baseline.

  • Drug Administration: A single drop of the test compound (e.g., this compound solution) or vehicle control is administered topically to one eye, with the contralateral eye serving as a control.

  • IOP Monitoring: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP reduction between the two eyes represents the drug's effect. Statistical analysis (e.g., t-test, ANOVA) is used to determine significance.

Phase III Clinical Trial Protocol for a Novel IOP-Lowering Agent (e.g., this compound)
  • Study Design: A randomized, double-masked, multicenter, parallel-group study comparing the novel agent to a standard-of-care comparator (e.g., Latanoprost 0.005%).

  • Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension. Key inclusion criteria often include an unmedicated baseline mean diurnal IOP of ≥21 mmHg and ≤36 mmHg.[16]

  • Washout Period: A washout period of all previous IOP-lowering medications is required before baseline measurements.

  • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound ophthalmic solution) or the active comparator, administered once daily in the evening.

  • Efficacy Endpoints: The primary efficacy endpoint is the mean change from baseline in diurnal IOP at specified follow-up visits (e.g., Week 2, Week 6, Month 3).[16] IOP is typically measured at 8:00 AM, 10:00 AM, and 4:00 PM.

  • Safety and Tolerability: Assessed through the incidence of adverse events, ophthalmic examinations (e.g., slit-lamp biomicroscopy, visual acuity), and systemic safety monitoring.

  • Statistical Analysis: Non-inferiority or superiority of the investigational drug compared to the active control is assessed using appropriate statistical methods.

Visualizations

Signaling Pathways

Glaucoma Drug Signaling Pathways cluster_PG Prostaglandin Analogs (e.g., Latanoprost) cluster_ROCK Rho Kinase Inhibitors (e.g., Netarsudil) cluster_DP DP Receptor Agonist (ZK118182) PGA Prostaglandin Analog FP_Receptor FP Receptor PGA->FP_Receptor binds Ciliary_Muscle Ciliary Muscle FP_Receptor->Ciliary_Muscle activates ECM_Remodeling Extracellular Matrix Remodeling Ciliary_Muscle->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow ROCKi Rho Kinase Inhibitor ROCK Rho Kinase (ROCK) ROCKi->ROCK inhibits TM_Cells Trabecular Meshwork Cells ROCKi->TM_Cells causes relaxation ROCK->TM_Cells regulates contractility Cell_Relaxation Cell Relaxation TM_Cells->Cell_Relaxation Conventional_Outflow Increased Conventional Outflow Cell_Relaxation->Conventional_Outflow ZK ZK118182 DP_Receptor DP Receptor ZK->DP_Receptor activates Outflow_Pathway Aqueous Outflow Pathway DP_Receptor->Outflow_Pathway modulates IOP_Reduction IOP Reduction Outflow_Pathway->IOP_Reduction

Caption: Signaling pathways of major glaucoma drug classes.

Experimental Workflow

Clinical Trial Workflow start Patient Screening (OAG/OHT Diagnosis) washout Washout of Prior IOP Medications start->washout baseline Baseline IOP Measurement (Diurnal) washout->baseline randomization Randomization baseline->randomization drug_a Treatment Arm A (e.g., this compound) randomization->drug_a drug_b Treatment Arm B (e.g., Latanoprost) randomization->drug_b follow_up Follow-up Visits (Weeks 2, 6; Month 3) drug_a->follow_up drug_b->follow_up iop_measurement IOP & Safety Assessments follow_up->iop_measurement data_analysis Data Analysis (Efficacy & Safety) iop_measurement->data_analysis end Study Conclusion data_analysis->end

Caption: Generalized workflow of a glaucoma clinical trial.

Conclusion

Based on preclinical data, this compound demonstrates significant potential as an IOP-lowering agent. Its mechanism as a DP receptor agonist represents a novel approach within the prostaglandin class. However, a definitive assessment of its comparative efficacy and safety profile against current first-line therapies, such as Latanoprost, and newer agents like Netarsudil, necessitates robust human clinical trial data. The provided comparative data and experimental protocols offer a benchmark for the future clinical development and potential positioning of this compound in the therapeutic landscape of glaucoma management. Further research should focus on elucidating its precise mechanism of action in human ocular tissues and conducting well-designed clinical trials to establish its clinical utility.

References

Safety Operating Guide

Safe Disposal of ZK118182 Isopropyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of ZK118182 Isopropyl ester, a prostaglandin analog used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound should be treated as hazardous chemical waste, and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are familiar with the safety protocols for handling this compound. Always handle the compound in a well-ventilated area or under a chemical fume hood to prevent inhalation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A lab coat is required to protect from skin contact.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. This information is crucial for understanding the compound's characteristics and for safe handling and disposal.

PropertyValue
CAS Number 154927-31-8
Molecular Formula C₂₃H₃₇ClO₅
Molecular Weight 429.0 g/mol
Formulation A solution in methyl acetate
Storage Store at -20°C
Solubility Ethanol: ~12.5 mg/mL
DMSO: ~2 mg/mL
Dimethyl formamide: ~3 mg/mL

Data sourced from publicly available chemical information.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration at a permitted medical waste facility is the standard for many pharmaceutical wastes.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Segregate Waste: Isolate all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, from other laboratory waste streams.[1]

  • Use Designated Containers: Collect the segregated waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS office.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will provide specific guidance based on federal, state, and local regulations.[1]

Note on Sink Disposal: Do not dispose of this compound or its solutions down the drain. This practice is not advisable for isopropyl esters and can pose risks to the sewer system.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate ZK118182 Waste from other lab waste ppe->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in a Designated Secure Area container->storage contact_ehs Contact Institutional EHS Office for Pickup storage->contact_ehs disposal Professional Disposal by Licensed Contractor (Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of ZK118182 Isopropyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with ZK118182 Isopropyl ester, a potent prostaglandin DP receptor agonist prodrug, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound (CAS Number: 154927-31-8) is utilized in research for its potential to lower intraocular pressure, a key factor in glaucoma.[1] As with any active pharmaceutical ingredient, understanding its properties and the necessary precautions is the first step toward safe and effective experimentation.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against accidental exposure is a combination of appropriate personal protective equipment and well-maintained engineering controls. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar compounds.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes Safety Glasses with Side Shields or GogglesProvides protection against splashes and airborne particles.
Hands Chemical-resistant Gloves (e.g., Nitrile)Prevents direct skin contact. Change gloves frequently and after any known contamination.
Body Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A fume hood is recommended for procedures that may generate aerosols or vapors.Minimizes inhalation exposure.

Engineering Controls: A properly functioning chemical fume hood is the most critical engineering control to minimize inhalation exposure. Always work with this compound within a fume hood, especially when handling the neat compound or preparing solutions. An eyewash station and safety shower should be readily accessible in the immediate work area.

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of the compound in a designated area within a chemical fume hood.

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, use a microbalance with a draft shield inside the fume hood to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of the compound into the laboratory environment.

  • Avoid Aerosols: Be mindful of procedures that could generate aerosols, such as vortexing or sonicating. If these are necessary, perform them in a sealed container or within the fume hood.

  • Transport: When moving the compound or its solutions within the laboratory, use secondary containment (e.g., a beaker or a tray) to prevent spills.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.
Contaminated Materials (e.g., gloves, pipette tips, paper towels) Collect in a designated, sealed hazardous waste bag or container.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Solutions Collect all waste solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.

Visualizing the Safe Handling Workflow

To provide a clear, step-by-step visual guide, the following diagram illustrates the logical flow of safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal A Receipt & Storage B Don PPE A->B Before Handling C Prepare Work Area (Fume Hood) B->C D Weighing C->D E Solution Preparation D->E F Experimental Use E->F G Segregate Waste F->G After Experiment H Label Waste Containers G->H I Dispose via Approved Channels H->I

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.